MK-2206
描述
Akt Inhibitor MK2206 is an orally bioavailable allosteric inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor MK2206 binds to and inhibits the activity of Akt in a non-ATP competitive manner, which may result in the inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 24 investigational indications.
a protein kinase inhibitor and antineoplastic agent
属性
IUPAC Name |
8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDXWLCXEDXJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048948 | |
| Record name | MK-2206 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032349-93-1, 1032350-13-2 | |
| Record name | 8-[4-(1-Aminocyclobutyl)phenyl]-9-phenyl-1,2,4-triazolo[3,4-f][1,6]naphthyridin-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1032349-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MK 2206 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032349931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-2206 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16828 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MK-2206 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-2206 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51HZG6MP1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Downstream Targets of MK-2206 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-2206 is a potent and selective allosteric inhibitor of all three Akt (protein kinase B) isoforms (Akt1, Akt2, and Akt3), a critical node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in a multitude of human cancers, contributing to tumor cell proliferation, survival, and resistance to therapy.[2] This technical guide provides a comprehensive overview of the downstream molecular targets of this compound in cancer cells. It summarizes key quantitative data on the modulation of these targets, details the experimental protocols for their validation, and presents visual representations of the affected signaling pathways and experimental workflows.
Introduction to this compound and the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTOR Complex 2 (mTORC2).
Activated Akt, a serine/threonine kinase, phosphorylates a plethora of downstream substrates, leading to:
-
Promotion of cell survival: through the inhibition of pro-apoptotic proteins such as Bad and the activation of anti-apoptotic factors.[3][4]
-
Stimulation of cell proliferation and growth: via the activation of mTOR Complex 1 (mTORC1) and the subsequent phosphorylation of its effectors, S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which regulate protein synthesis.[3][5]
-
Regulation of cell cycle progression: by phosphorylating and inactivating cell cycle inhibitors like p21 and p27, and modulating the activity of cyclin-dependent kinases (CDKs).[6]
-
Inhibition of apoptosis: through the phosphorylation and inactivation of the Forkhead box O (FOXO) family of transcription factors, which promote the expression of pro-apoptotic genes.[3]
This compound, an orally bioavailable allosteric inhibitor, binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the cell membrane and subsequent activation.[7] This mode of action effectively blocks the downstream signaling cascade, making this compound a promising therapeutic agent in cancers with aberrant PI3K/Akt pathway activation.[8]
Downstream Targets of this compound: Quantitative Analysis
The efficacy of this compound in cancer cells is demonstrated by its ability to modulate the phosphorylation status and activity of numerous downstream targets. The following tables summarize the quantitative effects of this compound on key signaling proteins and cellular processes across various cancer cell lines.
Table 1: Effect of this compound on the Phosphorylation of Key Downstream Targets
| Target Protein | Phosphorylation Site | Cancer Cell Line | This compound Concentration | Change in Phosphorylation | Reference |
| Akt | Ser473 | Medullary Thyroid Cancer (TT) | 1-10 µM | Dose-dependent decrease | [8] |
| Thr308 | Medullary Thyroid Cancer (TT) | 1-10 µM | Marginal decrease | [8] | |
| Ser473 | Breast Cancer (ZR75-1) | 50 nM | Decrease | [3] | |
| Thr308 | Breast Cancer (ZR75-1) | 50 nM | Decrease | [3] | |
| GSK3β | Ser9 | Breast Cancer (ZR75-1) | 50 nM | Dose-dependent decrease | [3] |
| - | NSCLC (Cetuximab-resistant) | 7.5 µM | 60-80% decrease | [4] | |
| PRAS40 | Thr246 | Breast Cancer (ZR75-1) | 50 nM | Dose-dependent decrease | [3] |
| - | Nasopharyngeal Carcinoma (SUNE-1, CNE-2) | Dose-dependent | Attenuated | [5] | |
| FOXO1/3a | - | Breast Cancer (ZR75-1) | 50 nM | Dose-dependent decrease | [3] |
| Bad | Ser136 | Breast Cancer (MDA-MB-231) | 500 nM | Reversed increase by PTEN knockdown | [3] |
| Ser136 | Colorectal Cancer (GEO) | Not specified | Decrease | [7] | |
| mTORC1 Substrates | |||||
| S6K | - | Breast Cancer (ZR75-1) | 50 nM | Inhibition (less robust than rapamycin) | [3] |
| S6 | - | Breast Cancer (ZR75-1) | 50 nM | Inhibition (less robust than rapamycin) | [3] |
| Ser235/236 | NSCLC (Cetuximab-resistant) | 5 µM | Dose-dependent decrease | [4] | |
| 4E-BP1 | - | Breast Cancer (ZR75-1) | 500 nM - 5 µM | Inhibition (more than rapamycin at high doses) | [3] |
| Apoptosis Markers | |||||
| Cleaved PARP | - | Medullary Thyroid Cancer (TT) | 1-10 µM | Dose-dependent increase | [8] |
| Cleaved Caspase-3 | - | Medullary Thyroid Cancer (TT) | 1-10 µM | Dose-dependent increase | [8] |
| Survivin | - | Medullary Thyroid Cancer (TT) | 1-10 µM | Marked reduction | [8] |
Table 2: Cellular Effects of this compound
| Effect | Cancer Cell Line | This compound Concentration | Quantitative Measurement | Reference |
| Cell Growth Inhibition | Medullary Thyroid Cancer (TT) | 1-20 µM | Dose-dependent decrease (IC50 at 4 days = 4 µM) | [8] |
| Breast Cancer (various) | Not specified | IC50 values vary based on PTEN/PIK3CA status | [3] | |
| Nasopharyngeal Carcinoma (CNE-1, CNE-2, HONE-1) | 3-5 µM | IC50 at 72h | [5] | |
| Nasopharyngeal Carcinoma (SUNE-1) | < 1 µM | IC50 at 72h | [5] | |
| Induction of Apoptosis | Breast Cancer (ZR75-1) | High doses | Increase in Annexin V-positive cells | [3] |
| NSCLC (Cetuximab-resistant) | Not specified | ~10% increase in apoptosis | [4] | |
| Colorectal Cancer (GEO) | 500 nM | ~85% increase in cell death | [7] | |
| Cell Cycle Arrest | Breast Cancer (ZR75-1, MCF7) | Not specified | G1 arrest | [3] |
| Nasopharyngeal Carcinoma | Not specified | G1 arrest | [5] | |
| Hepatocellular Carcinoma | 0-2 µM | Increase in p21 and p27, decrease in cyclinD1 | [6] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the primary signaling pathway affected by this compound.
Experimental Workflow: Western Blot Analysis
The following diagram outlines a typical workflow for assessing the effect of this compound on protein phosphorylation using Western blotting.
Detailed Methodologies
Cell Culture and this compound Treatment
Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates or flasks and allowed to adhere overnight. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture medium at the desired concentrations for the specified duration. A vehicle control (DMSO) is run in parallel.
Western Blot Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the target proteins (e.g., phospho-Akt, total-Akt, phospho-GSK3β, cleaved PARP) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the relative protein expression levels, which are often normalized to a loading control such as GAPDH or β-actin.
Cell Viability Assay (MTT or CellTiter-Glo)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-10,000 cells per well and allowed to attach overnight.
-
Treatment: Cells are treated with a range of this compound concentrations for 24-96 hours.
-
Assay:
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a wavelength of 570 nm.
-
CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
-
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with this compound as described above. Both floating and adherent cells are collected.
-
Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing and stored at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the DNA content histogram.
Conclusion
This compound effectively inhibits the PI3K/Akt/mTOR signaling pathway, leading to a significant reduction in the phosphorylation and activity of a wide range of downstream targets. This inhibition translates into potent anti-cancer effects, including the suppression of cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer cell types. The quantitative data and detailed methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the mechanism of action of this compound and to develop novel therapeutic strategies targeting the PI3K/Akt pathway. The provided diagrams offer a clear visual representation of the complex signaling networks and experimental procedures involved in the study of this promising anti-cancer agent.
References
- 1. AKT inhibition overcomes rapamycin resistance by enhancing the repressive function of PRAS40 on mTORC1/4E-BP1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AKT inhibitor, this compound, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt inhibitor this compound promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The AKT inhibitor, this compound, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting AKT with the allosteric AKT inhibitor this compound in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Frontiers | The AKT inhibitor, this compound, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]
MK-2206: A Technical Guide to an Allosteric Akt Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-2206 is a potent and orally bioavailable allosteric inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2] It selectively targets all three isoforms of Akt (Akt1, Akt2, and Akt3), playing a crucial role in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[3][4] Dysregulation of this pathway is a frequent event in tumorigenesis, contributing to cancer cell proliferation, survival, and resistance to therapy.[1] this compound's non-ATP-competitive mechanism of action offers a distinct advantage in terms of specificity.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, preclinical and clinical data, and detailed experimental protocols.
Introduction
The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] Akt, a central node in this pathway, exists as three highly homologous isoforms: Akt1, Akt2, and Akt3. This compound emerged as a promising therapeutic agent due to its novel allosteric mechanism of inhibition, which locks Akt in an inactive conformation.[6] This document serves as an in-depth resource for researchers and drug development professionals, summarizing the key technical aspects of this compound.
Chemical and Physical Properties
This compound is an organic heterotricyclic compound.[1]
| Property | Value |
| Chemical Name | 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-1,2,4-triazolo[3,4-f][5][7]naphthyridin-3(2H)-one hydrochloride [1:1] |
| Molecular Formula | C₂₅H₂₁N₅O[1] |
| Molecular Weight | 407.47 g/mol |
| CAS Number | 1032349-93-1 |
| Appearance | Crystalline solid[4] |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound is a non-ATP-competitive, allosteric inhibitor of Akt.[1] It binds to a pocket at the interface of the pleckstrin homology (PH) and kinase domains of Akt.[8][9] This binding event is critically dependent on the presence of both domains and induces a conformational change that prevents the localization of Akt to the plasma membrane, a crucial step for its activation.[6] By locking Akt in an inactive state, this compound effectively blocks the phosphorylation of Akt at Threonine 308 (T308) and Serine 473 (S473), thereby inhibiting its kinase activity and the subsequent phosphorylation of downstream effector proteins.[3][10]
Computational modeling studies have identified key amino acid residues within the allosteric binding site. Tryptophan-80 (Trp-80) has been shown to be a critical residue for the binding of this compound, engaging in hydrophobic and aromatic stacking interactions.[7][8]
Signaling Pathway
The PI3K/Akt/mTOR pathway is a primary target of this compound. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream substrates, including PRAS40, GSK3β, and the mTOR complex 1 (mTORC1), leading to the promotion of cell growth and survival. This compound intervenes at the level of Akt activation, thereby inhibiting these downstream signaling events.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway showing the point of inhibition by this compound.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent inhibitory activity against all three Akt isoforms in cell-free assays.
| Isoform | IC₅₀ (nM) |
| Akt1 | 5-8[10][11] |
| Akt2 | 12[10][11] |
| Akt3 | 65[10][11] |
This compound has shown broad anti-proliferative activity across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values often fall within the low micromolar to nanomolar range.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| NCI-H460 | Lung | 3.4 | [5] |
| A431 | Skin | 5.5 | [5] |
| HCC827 | Lung | 4.3 | [5] |
| NCI-H292 | Lung | 5.2 | [5] |
| NCI-H358 | Lung | 13.5 | [5] |
| NCI-H23 | Lung | 14.1 | [5] |
| NCI-H1299 | Lung | 27.0 | [5] |
| Calu-6 | Lung | 28.6 | [5] |
| LNCaP | Prostate | 0.7 | [12] |
| C4-2 | Prostate | 2.55 | [12] |
| C4-2/DocR | Prostate (Docetaxel-Resistant) | 1.95 | [12] |
| SUNE-1 | Nasopharyngeal | < 1 | [13] |
| CNE-1 | Nasopharyngeal | 3-5 | [13] |
| CNE-2 | Nasopharyngeal | 3-5 | [13] |
| HONE-1 | Nasopharyngeal | 3-5 | [13] |
| COG-LL-317 | T-cell ALL | 0.05 | [2] |
In Vivo Activity
In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity as a single agent and in combination with other chemotherapeutic and targeted agents.[2][5]
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| Various Solid Tumors | Pediatric Cancers | 180 mg/kg, thrice weekly (oral) | Significant differences in event-free survival distribution | [2] |
| ZR75-1 | Breast Cancer | 240 or 480 mg/kg, once weekly (oral) | Inhibition of tumor growth | [14] |
| Endometrial Cancer | Endometrial Cancer | 120 mg/kg, 3 times per week (oral) | Tumor growth inhibition | [15] |
Clinical Data
This compound has been evaluated in multiple Phase I and II clinical trials in patients with advanced solid tumors.
Pharmacokinetics
| Parameter | Value | Reference |
| Administration | Oral | [16] |
| Tₘₐₓ (Median) | 6-8 hours | [17] |
| Half-life (t₁/₂) | 55-78 hours | [17] |
Safety and Tolerability
In a Phase I study of this compound administered on alternate days, the maximum tolerated dose (MTD) was established at 60 mg.[16][18] For a once-weekly dosing schedule, the MTD was determined to be 200 mg.[19]
Common Drug-Related Adverse Events: [16][18][20]
-
Skin rash (maculo-papular)
-
Nausea
-
Pruritus
-
Hyperglycemia
-
Diarrhea
-
Fatigue
-
Stomatitis
Dose-Limiting Toxicities (DLTs): [16][18][21]
-
Skin rash
-
Stomatitis
-
Hyponatremia
-
Fatigue
-
Hypocalcemia
-
Mucositis
Experimental Protocols
Western Blot Analysis for Akt Pathway Inhibition
This protocol provides a general framework for assessing the phosphorylation status of Akt and its downstream targets following this compound treatment.
Figure 2: General workflow for Western blot analysis of Akt pathway inhibition.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for different durations (e.g., 2, 24, 72 hours).[22]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phosphorylated and total Akt (S473 and T308), as well as downstream targets like p-GSK3β, p-PRAS40, and p-S6 ribosomal protein. Follow this with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or vinculin can be used as a loading control.[14][22]
Cell Proliferation Assay (MTT Assay)
This protocol outlines a common method to assess the effect of this compound on cancer cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-3,000 cells per well and incubate for 24 hours.[10]
-
Treatment: Add this compound at a range of concentrations to the wells.
-
Incubation: Incubate the cells for a defined period, typically 72 to 96 hours.[2][10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Xenograft Study
This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Figure 3: A typical workflow for an in vivo xenograft study with this compound.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound orally via gavage at a specified dose and schedule (e.g., 120-240 mg/kg, three times a week or once weekly).[14][15] The control group receives the vehicle (e.g., 30% Captisol).[5][15]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and harvest the tumors for further analysis, such as immunohistochemistry for p-Akt or Western blotting.[14]
Conclusion
This compound is a well-characterized allosteric inhibitor of Akt with demonstrated preclinical and clinical activity. Its unique mechanism of action and oral bioavailability make it an attractive candidate for cancer therapy, both as a monotherapy and in combination with other agents. This technical guide provides a comprehensive summary of the available data on this compound, intended to facilitate further research and development in the field of oncology. The detailed protocols and compiled data offer a valuable resource for scientists working to unravel the complexities of the PI3K/Akt/mTOR pathway and to develop novel anti-cancer therapeutics.
References
- 1. Facebook [cancer.gov]
- 2. Testing of the Akt/PKB Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting AKT with the allosteric AKT inhibitor this compound in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound dihydrochloride [bio-gems.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. British Journal of Cancer Research [britishjournalofcancerresearch.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scribd.com [scribd.com]
- 13. Effects of an oral allosteric AKT inhibitor (this compound) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dash.harvard.edu [dash.harvard.edu]
- 16. ascopubs.org [ascopubs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. First-in-man clinical trial of the oral pan-AKT inhibitor this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interrogating two schedules of the AKT inhibitor this compound in patients with advanced solid tumors incorporating novel pharmacodynamic and functional imaging biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A phase I trial of this compound and hydroxychloroquine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phase I Study of an AKT Inhibitor (this compound) Combined with Lapatinib in Adult Solid Tumors Followed by Dose Expansion in Advanced HER2+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Role of MK-2206 in Inducing Apoptosis in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-2206, a potent and orally bioavailable allosteric inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B), has emerged as a significant investigational agent in oncology.[1] The aberrant activation of the PI3K/Akt signaling pathway is a frequent event in tumorigenesis, contributing to cell proliferation, survival, and resistance to therapy.[1][2] By inhibiting Akt, this compound effectively disrupts this pro-survival signaling cascade, leading to the induction of apoptosis in a variety of tumor cells. This technical guide provides an in-depth overview of the mechanisms by which this compound induces apoptosis, detailed experimental protocols for its evaluation, and a summary of its efficacy in preclinical models.
Introduction: The PI3K/Akt Pathway and Its Role in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] In many cancers, this pathway is constitutively active due to mutations in key components such as PIK3CA or loss of the tumor suppressor PTEN.[2][5]
Activated Akt promotes cell survival through several mechanisms:
-
Inhibition of Pro-Apoptotic Proteins: Akt can phosphorylate and inactivate pro-apoptotic members of the Bcl-2 family, such as BAD (Bcl-2-associated death promoter).[3][6] Phosphorylation of BAD leads to its sequestration in the cytosol, preventing it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL at the mitochondria.[7]
-
Inhibition of Caspase Activation: Akt can directly phosphorylate and inhibit Caspase-9, a key initiator caspase in the intrinsic apoptotic pathway, thereby preventing the activation of the downstream executioner caspases.[3]
-
Regulation of Transcription Factors: Akt can phosphorylate and inactivate Forkhead box O (FOXO) transcription factors, which are responsible for transcribing pro-apoptotic genes.[3][4]
Mechanism of Action of this compound
This compound is an allosteric inhibitor that binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation by phosphorylation.[8] This inhibition is non-ATP competitive and highly selective for all three Akt isoforms (Akt1, Akt2, and Akt3).[1][9] By blocking Akt activation, this compound effectively reverses the pro-survival signals mediated by this pathway, thereby sensitizing tumor cells to apoptosis.
The induction of apoptosis by this compound is primarily achieved through:
-
Activation of the Intrinsic Apoptotic Pathway: Inhibition of Akt leads to the dephosphorylation and activation of pro-apoptotic Bcl-2 family members. This disrupts the balance between pro- and anti-apoptotic proteins at the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP).[10][11] MOMP results in the release of cytochrome c into the cytosol, which then binds to Apaf-1 to form the apoptosome, leading to the activation of Caspase-9 and the subsequent caspase cascade.[7][12][13]
-
Increased Expression of Pro-Apoptotic Proteins: In some cellular contexts, this compound has been shown to increase the expression of pro-apoptotic proteins like Apoptosis Inducing Factor (AIF), which can induce caspase-independent cell death.[8]
-
Downregulation of Apoptosis Inhibitors: this compound treatment can lead to a decrease in the levels of apoptosis inhibitor proteins like survivin.[14]
Quantitative Data on this compound Efficacy
The following tables summarize the in vitro efficacy of this compound as a single agent in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A431 | Epidermoid Carcinoma | 5.5 | --INVALID-LINK--[15] |
| HCC827 | Lung Adenocarcinoma | 4.3 | --INVALID-LINK--[15] |
| NCI-H292 | Mucoepidermoid Carcinoma | 5.2 | --INVALID-LINK--[15] |
| NCI-H460 | Large Cell Lung Cancer | 3.4 | --INVALID-LINK--[15] |
| NCI-H358 | Bronchioloalveolar Carcinoma | 13.5 | --INVALID-LINK--[15] |
| NCI-H23 | Lung Adenocarcinoma | 14.1 | --INVALID-LINK--[15] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 27.0 | --INVALID-LINK--[15] |
| Calu-6 | Lung Anaplastic Carcinoma | 28.6 | --INVALID-LINK--[15] |
Experimental Protocols
Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay is used to detect and quantify apoptotic cells.[16] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[17] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (0.1 M HEPES, pH 7.4; 1.4 M NaCl; 25 mM CaCl2)[18]
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Induce apoptosis in your target cells by treating with this compound at the desired concentrations and time points. Include a vehicle-treated control.
-
Harvest cells (for adherent cells, use trypsin and neutralize with serum-containing media).[16]
-
Wash cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[19]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[18]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Analyze the cells by flow cytometry immediately (within 1 hour).[19]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Measurement of Caspase-3/7 Activity
Caspase-3 and -7 are key executioner caspases in the apoptotic cascade.[20][21] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures their activity. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[22]
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound at desired concentrations and time points.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[23]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[23]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.[24]
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[23]
Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway.[25][26]
Key Apoptotic Markers:
-
Phospho-Akt (Ser473/Thr308): To confirm inhibition by this compound.
-
Total Akt: As a loading control for phospho-Akt.
-
Bcl-2 Family Proteins:
-
Anti-apoptotic: Bcl-2, Bcl-xL, Mcl-1
-
Pro-apoptotic: Bax, Bak, Bad
-
-
Caspases:
-
Cleaved Caspase-9: Marker of initiator caspase activation.
-
Cleaved Caspase-3: Marker of executioner caspase activation.
-
-
Cleaved PARP (Poly(ADP-ribose) polymerase): A substrate of activated caspase-3; its cleavage is a hallmark of apoptosis.[14][25]
Procedure:
-
Treat cells with this compound and prepare total cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.[27]
-
Determine the protein concentration of each lysate using a BCA assay.[27]
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[27]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27]
-
Analyze the band intensities using densitometry software.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway for Apoptosis Induction
References
- 1. Facebook [cancer.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Akt inhibitor this compound promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. abeomics.com [abeomics.com]
- 13. Caspase - Wikipedia [en.wikipedia.org]
- 14. This compound Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 18. Annexin V Staining Protocol [bdbiosciences.com]
- 19. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 20. portlandpress.com [portlandpress.com]
- 21. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 22. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 23. ulab360.com [ulab360.com]
- 24. promega.com [promega.com]
- 25. Apoptosis western blot guide | Abcam [abcam.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Investigating the Effect of MK-2206 on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental investigation into the effects of MK-2206, a potent allosteric Akt inhibitor, on cell cycle progression. It is designed to equip researchers with the necessary theoretical background, detailed experimental protocols, and data interpretation frameworks to effectively study this anti-cancer agent.
Introduction
This compound is a highly selective, orally bioavailable allosteric inhibitor of all three Akt (protein kinase B) isoforms (Akt1, Akt2, and Akt3). The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[1] By inhibiting Akt, this compound effectively downstream signaling pathways that promote cell cycle progression and suppress apoptosis.[2][3] A primary mechanism of this compound's anti-tumor activity is the induction of cell cycle arrest, predominantly in the G1 or G0/G1 phase.[4] This guide will delve into the technical aspects of elucidating this effect.
Data Presentation
The following tables summarize quantitative data from various studies on the effect of this compound on cell cycle distribution and key regulatory proteins.
Table 1: Effect of this compound on Cell Cycle Phase Distribution in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 Phase (Control vs. Treated) | % Cells in S Phase (Control vs. Treated) | % Cells in G2/M Phase (Control vs. Treated) | Reference |
| ZR75-1 | Breast Cancer | 0.5 | 96 | 63.2 vs 78.5 | 25.1 vs 12.3 | 11.7 vs 9.2 | [5] |
| MCF7 | Breast Cancer | 0.5 | 96 | 68.1 vs 80.3 | 21.5 vs 10.1 | 10.4 vs 9.6 | [5] |
| Mahlavu | Hepatocellular Carcinoma | 5 | 24 | 55.2 vs 75.4 | 28.3 vs 15.1 | 16.5 vs 9.5 | [4] |
| CNE-2 | Nasopharyngeal Carcinoma | 5 | 24 | 54.3 vs 65.8 | 32.1 vs 23.5 | 13.6 vs 10.7 | |
| HONE-1 | Nasopharyngeal Carcinoma | 10 | 48 | 58.7 vs 72.1 | 29.8 vs 18.4 | 11.5 vs 9.5 | |
| SW480 | Colorectal Cancer | 10 | 72 | Data not specified, but G1 arrest reported | Data not specified, but G1 arrest reported | Data not specified, but G1 arrest reported | [6] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 1 | 24 | ~45 vs ~65 | ~40 vs ~25 | ~15 vs ~10 |
Table 2: Effect of this compound on the Expression of Key Cell Cycle Regulatory Proteins
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | Change in Cyclin D1 Expression | Change in p21Cip1 Expression | Change in p27Kip1 Expression | Reference |
| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified | Marked Decrease | Induction | Induction | |
| HaCat | Keratinocytes | 10 | 24 | Decrease | Increase | Increase | [7][8] |
| MTC-TT | Medullary Thyroid Cancer | 1-10 | 96 | No significant change | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. At least 10,000 events should be acquired for each sample.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase.
Western Blotting for Cell Cycle Regulatory Proteins
This technique is used to detect and quantify the levels of specific proteins involved in cell cycle control, such as Cyclin D1, p21Cip1, and p27Kip1.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for Cyclin D1, p21Cip1, p27Kip1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 30-50 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation, typically 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Specific Antibody Recommendations:
| Target Protein | Host | Clone/Catalog No. | Dilution | Supplier |
| Cyclin D1 | Rabbit | #2978 | 1:1000 | Cell Signaling Technology |
| p21Cip1 (Waf1/Cip1) | Rabbit | #2947 | 1:1000 | Cell Signaling Technology |
| p27Kip1 | Rabbit | #3686 | 1:1000 | Cell Signaling Technology |
| β-actin | Mouse | #3700 | 1:1000 | Cell Signaling Technology |
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: PI3K/Akt signaling pathway and its regulation of G1/S cell cycle progression.
Caption: Experimental workflow for investigating the effect of this compound on cell cycle.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. AKT inhibitor this compound sensitizes breast cancer cells to MLN4924, a first-in-class NEDD8-activating enzyme (NAE) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AKT Inhibitor this compound is Cytotoxic in Hepatocarcinoma Cells Displaying Hyperphosphorylated AKT-1 and Synergizes with Conventional Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective AKT Inhibition by this compound Represses Colorectal Cancer-Initiating Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Akt Regulated Phosphorylation of GSK-3β/Cyclin D1, p21 and p27 Contributes to Cell Proliferation Through Cell Cycle Progression From G1 to S/G2M Phase in Low-Dose Arsenite Exposed HaCat Cells [frontiersin.org]
- 8. Akt Regulated Phosphorylation of GSK-3β/Cyclin D1, p21 and p27 Contributes to Cell Proliferation Through Cell Cycle Progression From G1 to S/G2M Phase in Low-Dose Arsenite Exposed HaCat Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of Autophagy in Cancer Therapy: An In-depth Technical Guide to the Impact of MK-2206
For Researchers, Scientists, and Drug Development Professionals
Abstract
The allosteric Akt inhibitor, MK-2206, has emerged as a significant compound in cancer research, primarily due to its ability to modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and autophagy. This technical guide provides a comprehensive overview of the intricate relationship between this compound and autophagy in cancer cells. It delves into the molecular mechanisms by which this compound induces autophagy, the context-dependent role of this induced autophagy as both a pro-survival and pro-death mechanism, and the therapeutic implications of these findings, particularly in combination therapies. This document synthesizes quantitative data from various studies, details key experimental protocols for assessing this compound's effects, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction: this compound and the PI3K/Akt/mTOR Pathway
This compound is a potent and highly specific allosteric inhibitor of all three Akt (also known as protein kinase B or PKB) isoforms: Akt1, Akt2, and Akt3.[1] The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[2][3] Akt is a key node in this pathway, and its hyperactivation is a common feature of many tumors.[3] By inhibiting Akt, this compound effectively disrupts these pro-survival signals.
One of the crucial downstream effects of Akt inhibition is the modulation of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a master regulator of cell growth and metabolism.[4] Akt positively regulates mTOR complex 1 (mTORC1), which in turn acts as a potent inhibitor of autophagy.[4][5] Therefore, by inhibiting Akt, this compound leads to the suppression of mTORC1 activity and, consequently, the induction of autophagy.[6]
The Dichotomous Role of this compound-Induced Autophagy in Cancer
Autophagy is a cellular self-digestion process that degrades and recycles cellular components to maintain homeostasis.[7] In the context of cancer, autophagy can have a dual and often contradictory role, acting as either a tumor suppressor or a promoter of tumor survival.[7][8] The impact of this compound-induced autophagy is similarly context-dependent.
2.1. Pro-survival Autophagy: A Resistance Mechanism
In many instances, the autophagy induced by this compound serves as a protective mechanism for cancer cells.[9][10] By recycling cellular components, autophagy can provide the necessary nutrients and energy for cancer cells to withstand the metabolic stress induced by Akt inhibition and other anticancer agents. This pro-survival role can contribute to therapeutic resistance.[11][12] Studies have shown that inhibiting this protective autophagy, for instance with agents like chloroquine or by silencing key autophagy genes like ATG5 or beclin 1, can enhance the cytotoxic effects of this compound, particularly when used in combination with chemotherapy.[9][10][11][12]
2.2. Pro-death Autophagy: A Therapeutic Switch
Conversely, prolonged or hyperactivated autophagy induced by this compound, especially in combination with other cytotoxic drugs, can lead to a switch from a pro-survival to a pro-death signal.[9][11] This phenomenon, often referred to as autophagic cell death or a prelude to apoptosis, has been observed in various cancer models.[9][10][11] For example, long-term treatment of BRAF wild-type melanoma cells with a combination of this compound and chemotherapy resulted in hyperactivated autophagy followed by caspase-dependent apoptosis.[11] This suggests that pushing the autophagic process beyond a certain threshold can overwhelm the cell's survival capacity and trigger cell death pathways.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from various studies investigating the effects of this compound on cancer cells, including its impact on cell viability and its synergistic effects with other drugs.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of this compound (µM) | Duration of Treatment (hours) | Reference |
| CNE-1 | Nasopharyngeal Carcinoma | 3–5 | 72 and 96 | [13] |
| CNE-2 | Nasopharyngeal Carcinoma | 3–5 | 72 and 96 | [13] |
| HONE-1 | Nasopharyngeal Carcinoma | 3–5 | 72 and 96 | [13] |
| SUNE-1 | Nasopharyngeal Carcinoma | < 1 | 72 and 96 | [13] |
| MTC-TT | Medullary Thyroid Cancer | Significant growth reduction at 1 µM | 48 | [14] |
| HCC827 | Non-Small Cell Lung Cancer | Not specified, used in combination | - | [3] |
| S1-M1-80 | Colon Cancer | Not specified, used in combination | - | [1] |
| H460/MX20 | Lung Cancer | Not specified, used in combination | - | [1] |
Table 2: Synergistic Effects of this compound in Combination Therapies
| Combination Agents | Cancer Type | Effect | Reference |
| Paclitaxel and Carboplatin | BRAF wild-type Melanoma | Enhanced cytotoxicity and induction of pro-death autophagy | [11][12] |
| Gefitinib | Malignant Glioma | Synergistic cytotoxicity, increased apoptosis and autophagy | [9][10][15] |
| Erlotinib | Non-Small Cell Lung Cancer | Potentiated inhibition of phospho-Akt and phospho-Erk | [3] |
| Rapamycin | Diffuse Large B-cell Lymphoma | Synergistic inhibition of cell viability | [16] |
| Mitoxantrone, SN-38, Topotecan | Lung and Colon Cancer | Overcomes ABCG2-mediated drug resistance | [1] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on autophagy and cell viability.
4.1. Western Blotting for Autophagy Markers (LC3-I/II Conversion)
Western blotting for the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a standard method to monitor autophagy.[13][17][18] An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.
-
Cell Lysis:
-
Treat cells with this compound and/or other compounds for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on a 4–12% Bis-Tris protein gel.[19]
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (e.g., anti-LC3B at 1:1000 dilution) overnight at 4°C.[20]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG at 1:5000 dilution) for 1 hour at room temperature.[20]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Quantify band intensities using software like ImageJ.
-
4.2. Immunofluorescence for LC3 Puncta Formation
This technique allows for the visualization and quantification of autophagosomes as distinct punctate structures within the cell.[20][21]
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate.
-
Treat cells with this compound and/or other compounds.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary LC3 antibody (e.g., 1:200 dilution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the number of LC3 puncta per cell.[20]
-
4.3. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[22][23]
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well.[24]
-
Treat cells with various concentrations of this compound and/or other drugs.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[24] A reference wavelength of 630 nm can be used to subtract background.
-
Visualizing the Molecular Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits Akt, leading to reduced mTORC1 activity and subsequent induction of autophagy.
Caption: The dual role of this compound-induced autophagy is dependent on the cellular context.
Caption: Workflow for assessing the impact of this compound on autophagy and cell viability.
Conclusion and Future Directions
This compound's ability to induce autophagy through the inhibition of the PI3K/Akt/mTOR pathway presents both a challenge and an opportunity in cancer therapy. The pro-survival nature of autophagy in response to this compound can limit its efficacy as a monotherapy. However, this also provides a clear rationale for combination strategies that co-target this protective autophagic response. The observation that hyperactivation of autophagy can lead to cell death suggests that therapeutic strategies aimed at pushing autophagy beyond a sustainable level could be a viable approach.
Future research should focus on elucidating the precise molecular switches that determine whether this compound-induced autophagy is pro-survival or pro-death in different cancer types and genetic backgrounds. Identifying biomarkers that can predict the response to this compound and autophagy inhibitor combinations will be crucial for the clinical translation of these findings. Furthermore, exploring novel therapeutic agents that can synergize with this compound to modulate autophagy for maximal therapeutic benefit remains a promising area of investigation for drug development professionals. This in-depth understanding of this compound's impact on autophagy is essential for the rational design of more effective cancer treatment regimens.
References
- 1. Frontiers | The AKT inhibitor, this compound, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. The PI3K/AKT/mTOR pathway regulates autophagy to induce apoptosis of alveolar epithelial cells in chronic obstructive pulmonary disease caused by PM2.5 particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The role of autophagy in cancer: from molecular mechanism to therapeutic window [frontiersin.org]
- 9. This compound, a novel allosteric inhibitor of Akt, synergizes with gefitinib against malignant glioma via modulating both autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a novel allosteric inhibitor of Akt, synergizes with gefitinib against malignant glioma via modulating both autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of autophagy enhances the effects of the AKT inhibitor this compound when combined with paclitaxel and carboplatin in BRAF wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of autophagy enhances the effects of the AKT inhibitor this compound when combined with paclitaxel and carboplatin in BRAF wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of an oral allosteric AKT inhibitor (this compound) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Akt Inhibitors this compound and Nelfinavir overcome mTOR inhibitor resistance in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]
- 20. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Macroautophagy: Novus Biologicals [novusbio.com]
- 22. broadpharm.com [broadpharm.com]
- 23. 細胞計數與健康分析 [sigmaaldrich.com]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
MK-2206: A Technical Guide to its Selectivity for Akt Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2206 is a potent, orally bioavailable, allosteric inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, making Akt a critical target for cancer therapy.[1] this compound's allosteric mechanism of action, binding to a site distinct from the ATP-binding pocket, confers high selectivity for Akt over other kinases.[2] This technical guide provides an in-depth analysis of this compound's selectivity for the three Akt isoforms (Akt1, Akt2, and Akt3), presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Analysis of this compound Selectivity
This compound exhibits differential inhibitory activity against the three Akt isoforms. It is most potent against Akt1, followed closely by Akt2, and is significantly less active against Akt3. This selectivity profile has been consistently reported across multiple studies. The half-maximal inhibitory concentration (IC50) values are a standard measure of inhibitor potency.
| Inhibitor | Target Isoform | IC50 (nM) | Reference |
| This compound | Akt1 | 5 - 8 | [1][3][4][5] |
| Akt2 | 12 | [1][3][5] | |
| Akt3 | 65 | [1][3][4][5] |
Signaling Pathway Context
This compound exerts its effects by inhibiting the phosphorylation and activation of Akt, which in turn blocks downstream signaling cascades that promote cell survival, growth, and proliferation.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
The determination of this compound's isoform selectivity involves a combination of in vitro biochemical assays and cell-based assays to confirm its activity in a biological context.
Experimental Workflow
The general workflow for characterizing the isoform selectivity of an Akt inhibitor like this compound is a multi-step process.
Caption: Workflow for determining Akt inhibitor isoform selectivity.
Biochemical Kinase Assays for IC50 Determination
Biochemical assays utilize purified, recombinant Akt isoforms to directly measure the inhibitory effect of this compound on their kinase activity in a cell-free system. Homogeneous Time-Resolved Fluorescence (HTRF) and LanthaScreen™ TR-FRET assays are common, robust methods for this purpose.
Principle of TR-FRET Kinase Assays: These assays measure the phosphorylation of a substrate by the Akt kinase. A europium-labeled antibody recognizes the phosphorylated substrate, and a second fluorescent acceptor (e.g., allophycocyanin) is linked to the substrate. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, allowing for fluorescence resonance energy transfer (FRET) upon excitation. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Representative Protocol (based on HTRF/LanthaScreen principles):
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute this compound in DMSO to create a concentration gradient (e.g., from 1 µM to 0.01 nM).
-
Prepare solutions of purified recombinant human Akt1, Akt2, and Akt3 in the kinase reaction buffer. The optimal concentration of each isoform should be determined empirically to be in the linear range of the assay.
-
Prepare a solution of a suitable substrate peptide (e.g., a GSK3-derived peptide) and ATP at a concentration close to the Km for each isoform.
-
-
Assay Procedure (in a 384-well plate):
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the diluted Akt isoform solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a detection solution containing EDTA (to chelate Mg2+ and stop the kinase reaction) and the europium-labeled anti-phospho-substrate antibody and the fluorescent acceptor.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
Plot the signal ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each Akt isoform.
-
Cell-Based Assays for Confirmation of Isoform Selectivity
Cell-based assays are crucial to verify that the selectivity observed in biochemical assays translates to a cellular environment, where factors like cell permeability and off-target effects come into play.
a) Western Blot Analysis of Downstream Signaling:
This method assesses the ability of this compound to inhibit the phosphorylation of known Akt substrates within cells.
Representative Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., one with a known PI3K/Akt pathway activation) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified time (e.g., 2-24 hours). Include a DMSO-treated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt S473 and p-Akt T308), total Akt, phosphorylated downstream targets (e.g., p-GSK3β, p-PRAS40), and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. This will demonstrate a dose-dependent inhibition of Akt signaling by this compound.
-
b) Ba/F3 Cell Proliferation Assay:
This is an elegant system to determine the functional consequences of isoform-specific Akt inhibition. The Ba/F3 cell line is dependent on interleukin-3 (IL-3) for survival. By engineering these cells to express constitutively active forms of each Akt isoform, their survival becomes dependent on that specific isoform, making them a tool to assess the potency of inhibitors against each isoform in a cellular context.
Representative Protocol:
-
Generation of Stable Cell Lines:
-
Transduce parental Ba/F3 cells with retroviruses encoding myristoylated (constitutively active) forms of human Akt1, Akt2, and Akt3.
-
Select and maintain stable cell lines that can proliferate in the absence of IL-3.
-
-
Proliferation Assay:
-
Plate the Ba/F3-Akt1, Ba/F3-Akt2, and Ba/F3-Akt3 cells in 96-well plates in IL-3-free media.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for 72-96 hours.
-
-
Viability Measurement:
-
Assess cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or by MTT assay.
-
-
Data Analysis:
-
Plot cell viability against the logarithm of the this compound concentration for each cell line.
-
Determine the IC50 value for each isoform-dependent cell line, which reflects the cellular potency of this compound against each Akt isoform.
-
Conclusion
This compound is a selective inhibitor of the Akt kinase, demonstrating the highest potency for Akt1 and Akt2, and significantly lower potency for Akt3. This selectivity profile has been established through rigorous biochemical and cell-based assays. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound and other Akt inhibitors on this critical cancer signaling pathway. Understanding the isoform selectivity of such inhibitors is paramount for the development of targeted therapies with improved efficacy and reduced toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HTRF Human Phospho-AKT (Ser473) Detection Kit, 96 Assay Points | Revvity [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. Testing of the Akt/PKB Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MK-2206 Solubility and Preparation in DMSO for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
MK-2206 is a potent and orally active allosteric inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2] It targets all three isoforms of Akt (Akt1, Akt2, and Akt3) with high selectivity, making it a valuable tool for investigating the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and other diseases.[1][2][3] Proper handling and preparation of this compound, particularly its dissolution in dimethyl sulfoxide (DMSO) for in vitro studies, are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization, storage, and use of this compound in cell-based assays.
Mechanism of Action
This compound is an allosteric inhibitor that binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation by phosphorylation at threonine 308 (T308) and serine 473 (S473). This inhibition of Akt activation blocks downstream signaling, affecting key cellular processes such as cell proliferation, survival, and metabolism.[1][4][5] Key downstream targets of Akt that are inhibited by this compound include PRAS40, GSK3β, and the mTOR pathway effector, S6 ribosomal protein.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Formulation | Crystalline solid (dihydrochloride salt) | [7] |
| Molecular Weight | 480.4 g/mol (dihydrochloride salt) | [7] |
| Solubility in DMSO | Approximately 2 mg/mL to 96 mg/mL (199.83 mM) | [7][8] |
| Storage (Solid) | -20°C for ≥ 4 years | [7][8] |
| Storage (DMSO Stock) | -20°C for up to 1 month; -80°C for up to 6 months | [9][10] |
| Typical In Vitro Working Concentration | 0.3 µM to 10 µM | [3][6] |
| IC₅₀ (Cell-free) | Akt1: ~5-8 nM, Akt2: ~12 nM, Akt3: ~65 nM | [2][3] |
Note: The solubility of this compound in DMSO can vary depending on the specific salt form and purity. It is recommended to use fresh, anhydrous DMSO for optimal solubility.[3]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound dihydrochloride (MW: 480.4 g/mol ) in DMSO.
Materials:
-
This compound dihydrochloride powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.804 mg of this compound dihydrochloride.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[10]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[10]
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for use in in vitro experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile pipette tips and tubes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform intermediate dilutions to ensure accuracy.
-
To minimize DMSO-induced cytotoxicity, ensure the final concentration of DMSO in the cell culture medium is less than 0.5%, and ideally below 0.1%.[10]
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.[10]
-
Add the final working solutions of this compound to your cell cultures and incubate for the desired duration of the experiment. For example, for cell proliferation assays, cells can be treated with this compound for 72 to 96 hours.[3][6]
Visualizations
Caption: Experimental workflow for this compound preparation.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting AKT with the allosteric AKT inhibitor this compound in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of an oral allosteric AKT inhibitor (this compound) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The allosteric AKT inhibitor MK2206 shows a synergistic interaction with chemotherapy and radiotherapy in glioblastoma spheroid cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Western Blot Analysis of p-Akt after MK-2206 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. MK-2206 is a potent and selective allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3) that has shown promise in preclinical and clinical studies.[1][2] this compound binds to the pleckstrin homology (PH) domain of Akt, locking it in a closed, inactive conformation and thereby preventing its phosphorylation and activation.[2] This application note provides a detailed protocol for analyzing the phosphorylation status of Akt (p-Akt) at its key activation sites, Serine 473 (Ser473) and Threonine 308 (Thr308), in response to this compound treatment using Western blot analysis.
Mechanism of Action of this compound
This compound is an orally bioavailable, allosteric inhibitor of Akt.[3] Unlike ATP-competitive inhibitors, this compound does not compete with ATP for binding to the catalytic site. Instead, it binds to an allosteric pocket at the interface of the PH and kinase domains, preventing the conformational changes required for Akt activation. This leads to a decrease in the phosphorylation of Akt at both Thr308 by PDK1 and Ser473 by mTORC2, resulting in the inhibition of downstream signaling pathways that promote cell growth and survival.[1][2]
PI3K/Akt Signaling Pathway and this compound Inhibition
References
Application Notes and Protocols for MK-2206 Treatment in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2206 is an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[1] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[2] Its frequent activation in a significant proportion of human solid tumors makes Akt an attractive target for therapeutic intervention.[2] this compound inhibits all three Akt isoforms (Akt1, Akt2, and Akt3) and has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those with genetic alterations that activate the PI3K/Akt pathway, such as PIK3CA mutations or PTEN loss.[2][3] In vivo studies using xenograft mouse models have shown that this compound can inhibit tumor growth as a single agent and enhance the antitumor efficacy of standard chemotherapeutic agents and other molecularly targeted drugs.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in xenograft mouse models, intended to guide researchers in designing and executing preclinical efficacy studies.
Signaling Pathway and Mechanism of Action
This compound is an allosteric inhibitor that binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the cell membrane, a crucial step for its activation.[2] This inhibition is non-ATP competitive and highly selective for Akt.[1][2] By blocking Akt activation, this compound prevents the phosphorylation of its downstream targets, including GSK3β, PRAS40, and the mTORC1 pathway effector, S6 ribosomal protein.[2][6] This ultimately leads to the inhibition of cell cycle progression and induction of apoptosis in cancer cells.[3]
Quantitative Data Summary
The following tables summarize various this compound treatment protocols and their outcomes in different xenograft models as reported in the literature.
Table 1: this compound Monotherapy Dosing Regimens in Xenograft Models
| Tumor Type | Cell Line/Model | Mouse Strain | Dose (mg/kg) | Route | Schedule | Outcome |
| Ovarian Cancer | A2780 | Nude | 240 | Oral | 3 times/week | ~60% tumor growth inhibition[2] |
| Breast Cancer | ZR75-1 | nu/nu | 240 or 480 | Oral | Once weekly | Dose-dependent tumor growth inhibition[3] |
| Breast Cancer | MCF7 | nu/nu | 360-480 | Oral | Once weekly | Tumor growth inhibition[3] |
| Breast Cancer | BT474 | nu/nu | 360 | Oral | Once weekly | Tumor growth inhibition[3] |
| Endometrial Cancer | PDX (USC1, EEC2, EEC4) | NSG | 120 | Oral | 2 times/week | Significant tumor growth inhibition[7][8] |
| Endometrial Cancer | Xenograft | - | 120 | Oral | 3 times/week | Modest reduction in tumor volume[9] |
| Neuroblastoma | AS, BE2, SY5Y, NGP | - | 100 or 200 | Oral | - | High dose (200 mg/kg) inhibited tumor growth in all models (22-48% inhibition)[10] |
| Various Solid Tumors | PPTP Panel | - | 180 | Oral | 3 times/week (M-W-F) | Significant differences in event-free survival in 12 of 29 solid tumor xenografts[11] |
Table 2: this compound Combination Therapy Dosing Regimens in Xenograft Models
| Tumor Type | Cell Line/Model | Combination Agent(s) | This compound Dose (mg/kg) | Route | Schedule | Outcome |
| Non-Small Cell Lung | NCI-H292 | Erlotinib (50 mg/kg) | 120 | Oral | Single dose | Inhibition of phospho-Akt and phospho-Erk[4] |
| Breast Cancer | ZR75-1 | Paclitaxel | - | - | - | Significantly greater antitumor efficacy than either agent alone[3] |
| Endometrial Cancer | Xenograft | Progesterone | 120 | Oral | 3 times/week | Largest decrease in tumor size compared to single agents[9] |
| Neuroblastoma | AS | Etoposide (10 mg/kg) | 200 | Oral | - | 52% tumor growth inhibition (combination) vs. 22% (this compound alone)[10] |
| Neuroblastoma | NGP | Etoposide (10 mg/kg) | 200 | Oral | - | 66% tumor growth inhibition (combination) vs. 40% (this compound alone)[10] |
Experimental Protocols
This section provides a generalized protocol for conducting a xenograft study with this compound. Specific parameters should be optimized based on the tumor model and experimental goals.
Cell Culture and Xenograft Implantation
-
Cell Lines: Select a cancer cell line with a known PI3K/Akt pathway status (e.g., PTEN-mutant, PIK3CA-mutant, or wild-type). Culture cells in appropriate media and conditions to ensure they are in the logarithmic growth phase before implantation.
-
Animals: Use immunocompromised mice (e.g., nu/nu, NOD/SCID, NSG) of 6-8 weeks of age.
-
Implantation:
-
Harvest and resuspend cultured cells in a sterile, serum-free medium or a mixture with Matrigel (typically 1:1 ratio).
-
Subcutaneously inject 1 x 10⁶ to 10 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.
-
For patient-derived xenografts (PDX), small tumor fragments can be surgically implanted, for instance, under the renal capsule.[7]
-
Tumor Growth Monitoring and Randomization
-
Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Volume Calculation: Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize mice into control and treatment groups with similar mean tumor volumes.
This compound Preparation and Administration
-
Formulation: this compound is typically formulated for oral administration. A common vehicle is 30% Captisol.[4][7][9] Prepare the drug suspension fresh on each day of dosing.
-
Dosing:
-
Weigh each mouse to determine the exact volume of the drug suspension to be administered.
-
Administer this compound via oral gavage. Doses can range from 100 mg/kg to 240 mg/kg or higher, administered on schedules such as twice weekly, three times weekly, or once weekly.[2][7][11]
-
The control group should receive the vehicle only, administered in the same volume and schedule as the treatment groups.
-
Efficacy and Pharmacodynamic Assessment
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Note any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Tumors can be divided for various analyses:
-
Pharmacodynamic Analysis:
-
Western Blot: Analyze tumor lysates to assess the levels of phosphorylated Akt (p-Akt Ser473 and p-Akt Thr308) and downstream targets (e.g., p-GSK3β, p-S6) to confirm target engagement.[3][6]
-
IHC: Stain tumor sections for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[3][9]
-
Experimental Workflow
The following diagram illustrates a typical workflow for a xenograft study involving this compound.
Conclusion
This compound is a potent and selective Akt inhibitor with significant antitumor activity in a variety of preclinical cancer models. The protocols and data presented here provide a framework for designing and conducting in vivo xenograft studies to evaluate the efficacy of this compound, both as a monotherapy and in combination with other agents. Careful selection of tumor models, appropriate dosing regimens, and robust pharmacodynamic analyses are crucial for the successful preclinical development of this targeted therapy.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting AKT with the allosteric AKT inhibitor this compound in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The allosteric AKT inhibitor, MK2206, decreases tumor growth and invasion in patient derived xenografts of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The allosteric AKT inhibitor, MK2206, decreases tumor growth and invasion in patient derived xenografts of endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Combination of an allosteric Akt inhibitor this compound with etoposide or rapamycin enhances the anti-tumor growth effect in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Testing of the Akt/PKB Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing MK-2206 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2206 is an orally bioavailable, allosteric inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3)[1][2]. The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in many human cancers, often contributing to resistance to conventional chemotherapies and targeted agents[3][4]. By inhibiting Akt, this compound can induce apoptosis and inhibit tumor cell proliferation, making it a promising agent for cancer therapy[3][5]. Preclinical and clinical studies have demonstrated that this compound can act synergistically with various chemotherapy agents to enhance their anti-tumor efficacy[6][7][8][9][10]. These findings suggest that combining this compound with standard-of-care chemotherapy could be a valuable strategy to overcome drug resistance and improve patient outcomes[11][12][13].
These application notes provide a comprehensive overview of the preclinical and clinical data on the combination of this compound with various chemotherapy agents. Detailed protocols for in vitro and in vivo studies are included to guide researchers in designing and executing experiments to evaluate the synergistic potential of this compound with drugs of interest.
Mechanism of Action and Rationale for Combination Therapy
This compound binds to an allosteric site on Akt, preventing its conformational change and subsequent activation by phosphorylation at Thr308 and Ser473[1]. This leads to the downstream inhibition of Akt-mediated signaling pathways, which are crucial for cell survival and proliferation. Many conventional chemotherapy agents induce cellular stress, which can paradoxically activate pro-survival signaling pathways, including the PI3K/Akt pathway, as a mechanism of resistance[6]. By co-administering this compound, this survival signal can be blocked, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of an allosteric Akt inhibitor this compound with etoposide or rapamycin enhances the anti-tumor growth effect in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an Akt inhibitor, enhances carboplatinum/paclitaxel efficacy in gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Combination of this compound and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells [frontiersin.org]
- 11. This compound and Standard Neoadjuvant Chemotherapy Improves Response in Patients With Human Epidermal Growth Factor Receptor 2–Positive and/or Hormone Receptor–Negative Breast Cancers in the I-SPY 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase II Study of the AKT inhibitor this compound plus Erlotinib in Patients with Advanced Non-Small Cell Lung Cancer who Previously Progressed on Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following MK-2206 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2206 is an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[1] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent occurrence in many human cancers.[1][2] By binding to the pleckstrin homology (PH) domain of Akt, this compound prevents its translocation to the plasma membrane and subsequent activation, leading to the inhibition of downstream signaling.[3][4] This disruption of the PI3K/Akt pathway can induce cell cycle arrest and apoptosis in cancer cells, making this compound a promising agent in oncology research and development.[1][5][6][7]
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. This externalized PS can be detected by Annexin V, a calcium-dependent phospholipid-binding protein. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells. Therefore, simultaneous staining with fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[8]
This document provides detailed protocols for inducing and quantifying apoptosis using flow cytometry after treating cancer cells with this compound.
Signaling Pathway of this compound Action
The primary mechanism of this compound is the inhibition of the PI3K/Akt signaling pathway. This pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs), leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. This compound, as an allosteric inhibitor, prevents the activation of Akt, thereby promoting apoptosis.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., HepG2, Mia PaCa-2, Panc-1)[6][7]
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), calcium- and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Flow cytometry tubes
Cell Culture and this compound Treatment
-
Culture cells in appropriate flasks or plates until they reach approximately 70-80% confluency.
-
Prepare fresh dilutions of this compound in complete cell culture medium from a stock solution. A dose-response experiment is recommended to determine the optimal concentration for your cell line (e.g., 0, 1, 5, 10, 25 µM).[3][7] A time-course experiment (e.g., 24, 48, 72 hours) is also recommended.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Incubate the cells for the desired period (e.g., 48 hours).[7]
Staining Protocol for Flow Cytometry
This protocol is adapted from standard Annexin V and PI staining procedures.[9][10]
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium, which contains detached apoptotic cells. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells directly from the culture flask.
-
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300-500 x g) for 5 minutes. Discard the supernatant and wash the cells once with cold PBS. Repeat the centrifugation and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining:
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analysis: Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).[11] For excitation, use the 488 nm line of an argon-ion laser. Measure the green fluorescence of Annexin V-FITC at around 530 nm (e.g., FL1 channel) and the red fluorescence of PI at >575 nm (e.g., FL3 channel).[9]
Experimental Workflow
Data Presentation and Interpretation
The data from the flow cytometer can be visualized in a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants to distinguish different cell populations.
Quadrant Analysis Logic
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound induces apoptosis of AML cells and enhances the cytotoxicity of cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces cell cycle arrest and apoptosis in HepG2 cells and sensitizes TRAIL-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Akt inhibitor this compound reduces pancreatic cancer cell viability and increases the efficacy of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols: Long-Term Storage and Stability of MK-2206 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-2206 is a potent, orally active, and highly selective allosteric inhibitor of all three Akt (Protein Kinase B) isoforms: Akt1, Akt2, and Akt3.[1] It targets the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism, which is often deregulated in cancer.[2][3] Given its central role in preclinical and clinical research, ensuring the stability and integrity of this compound solutions is paramount for obtaining reliable and reproducible experimental results. Improper storage can lead to degradation of the compound, altering its effective concentration and potentially generating confounding artifacts.
These application notes provide a comprehensive guide to the long-term storage and stability of this compound. This document includes recommended storage conditions for both solid compound and solutions, detailed protocols for solution preparation, and a general methodology for assessing chemical stability over time using standard analytical techniques.
This compound and the PI3K/Akt Signaling Pathway
This compound functions by binding to an allosteric site on the Akt kinase, locking it in an inactive conformation and preventing its phosphorylation and subsequent activation of downstream targets.[4] The inhibition of Akt disrupts the entire signaling cascade, affecting cell growth and survival.
Recommended Storage Conditions for this compound
Adherence to proper storage conditions is crucial to maintain the chemical integrity of this compound. The stability of the compound varies significantly between its solid (powder) form and when it is in solution. The following table summarizes the recommended storage conditions based on supplier datasheets.
| Form | Solvent | Storage Temperature | Recommended Duration | Key Handling Notes |
| Solid (Powder) | N/A | -20°C | ≥ 4 years[5] | Store in a tightly sealed vial, protected from moisture.[6] |
| Solid (Powder) | N/A | 4°C | Not specified (Short-term) | Sealed storage, away from moisture.[6] |
| Solution | DMSO | -80°C | Up to 1 year[7] | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO.[7] |
| Solution | DMSO | -20°C | Up to 1 month[6][7] | Aliquot to avoid repeated freeze-thaw cycles.[7] |
| Solution | Aqueous Buffers (e.g., PBS) | 4°C or Room Temp. | Not recommended for more than one day.[5] | Prepare fresh from stock solution for each experiment.[6][8] |
Note: Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound; always use fresh, high-quality DMSO.[6][7]
Protocols for Solution Preparation and Handling
Proper technique during solution preparation is essential for accuracy and stability. For in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use.[6][8]
Protocol 3.1: Preparation of High-Concentration Stock Solutions in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound dihydrochloride (M.Wt: 480.39 g/mol ).[9]
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
-
Weighing: Aseptically weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock, weigh 4.80 mg.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. Using the example above, add 1 mL of DMSO.
-
Solubilization: Vortex thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[6] Ensure the solution is clear and free of particulates.
-
Aliquoting & Storage: Dispense the stock solution into small-volume, tightly sealed aliquots (e.g., 20-50 µL) to minimize freeze-thaw cycles. Store immediately at -80°C for long-term stability or -20°C for short-term use.[7]
Protocol 3.2: Preparation of Aqueous Working Solutions for Cell Culture
-
Thaw Stock: Retrieve one aliquot of the frozen DMSO stock solution. Thaw it quickly and bring it to room temperature.
-
Dilution: Directly before use, dilute the stock solution to the final desired concentration using the appropriate cell culture medium or aqueous buffer (e.g., PBS).[7] For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Mixing: Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, which can cause protein denaturation in serum-containing media.
-
Usage: Use the freshly prepared aqueous solution immediately. Do not store aqueous dilutions for future use, as the compound has limited stability and solubility in aqueous environments.[5]
Protocol for Assessing Long-Term Stability
To empirically determine the stability of this compound under specific storage conditions, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard and robust technique for this purpose.[10] The goal is to separate the intact this compound from any potential degradation products and quantify its concentration over time.
Protocol 4.1: General Protocol for Stability Assessment using HPLC
This protocol provides a general framework. Specific parameters such as column type, mobile phase composition, and gradient may need to be optimized.
-
Forced Degradation Study (Method Development):
-
To ensure the analytical method is "stability-indicating," first perform forced degradation studies.[10]
-
Expose this compound solutions to stress conditions (e.g., strong acid, strong base, oxidation, heat, light) to intentionally generate degradation products.
-
Develop an HPLC method (e.g., reverse-phase C18 column) that successfully separates the main this compound peak from all degradation product peaks. This confirms the method's specificity.
-
-
Time-Zero (T0) Analysis:
-
Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO).
-
Immediately dilute a sample to a suitable concentration for HPLC analysis and inject it.
-
Record the peak area of the intact this compound. This serves as the 100% reference value.
-
-
Sample Storage:
-
Aliquot the remaining stock solution and store it under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one stored aliquot.
-
Allow it to thaw and reach room temperature.
-
Prepare and inject a sample into the HPLC system using the same conditions as the T0 analysis.
-
-
Data Analysis:
-
Measure the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the T0 sample: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.
-
A significant decrease in the main peak area, potentially accompanied by the appearance of new peaks (degradation products), indicates instability under the tested conditions.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Troubleshooting & Optimization
Mechanisms of acquired resistance to MK-2206 in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to the allosteric AKT inhibitor, MK-2206, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the common underlying mechanisms?
A1: Acquired resistance to this compound can manifest through several molecular mechanisms. The most commonly reported mechanisms include:
-
Upregulation of AKT3 Isoform: Resistant cells may exhibit a marked increase in the expression of the AKT3 isoform. This can be an epigenetic adaptation to the targeted inhibition of AKT1 and AKT2, as this compound is less potent against AKT3.[1][2][3] Knockdown of AKT3 has been shown to restore sensitivity to this compound.[1][2]
-
Activation of Receptor Tyrosine Kinase (RTK) Signaling: Cancer cells can bypass AKT inhibition by upregulating and activating alternative survival pathways driven by RTKs. This can include the hyper-phosphorylation of receptors like the Epidermal Growth Factor Receptor (EGFR), Insulin-like Growth-Factor 1 Receptor (IGF-1R), and HER2.[4][5]
-
Epithelial-to-Mesenchymal Transition (EMT): The acquisition of a mesenchymal phenotype, characterized by changes in cell morphology and the expression of EMT markers, is associated with resistance.[2][3] Resistant cells may show decreased E-cadherin and increased N-cadherin and Vimentin levels.[2][6][7]
-
Rewiring of Parallel Signaling Pathways: In some cancer types, such as prostate cancer, resistance to allosteric AKT inhibitors like this compound is associated with alterations in the AKT pathway itself, while resistance to ATP-competitive AKT inhibitors can be driven by the activation of parallel pathways like PIM signaling.[8][9]
Q2: How can I confirm if my resistant cell line has upregulated AKT3?
A2: You can assess the expression levels of AKT isoforms using Western blotting. Compare the protein levels of AKT1, AKT2, and AKT3 in your resistant cell line to the parental, sensitive cell line. A significant increase in the AKT3 band intensity in the resistant line would suggest this mechanism.
Q3: What are the indicators of RTK pathway activation in my this compound resistant cells?
A3: To check for RTK activation, you can perform a phospho-RTK array to screen for the phosphorylation status of a wide range of RTKs simultaneously. Alternatively, you can use Western blotting with antibodies specific for the phosphorylated forms of candidate RTKs, such as phospho-EGFR (Tyr1068) or phospho-IGF-1R (Tyr1135/1136).
Q4: My resistant cells show morphological changes, becoming more elongated and less adherent. Could this be related to resistance?
A4: Yes, these morphological changes are characteristic of an Epithelial-to-Mesenchymal Transition (EMT), which is a known mechanism of resistance.[2][3] You can further investigate this by checking for molecular markers of EMT via Western blot or qPCR. Key markers to examine include the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin, Vimentin, and Fibronectin.[6][7]
Troubleshooting Guides
Problem: Unexpectedly high IC50 value for this compound in a cell line reported to be sensitive.
| Possible Cause | Troubleshooting Step |
| Cell line misidentification or contamination. | Authenticate your cell line using short tandem repeat (STR) profiling. |
| Incorrect drug concentration or degradation. | Verify the concentration of your this compound stock solution. Ensure proper storage conditions (-20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| Sub-optimal assay conditions. | Optimize your cell viability assay, including seeding density and incubation time. |
| Development of spontaneous resistance. | If the cell line has been in continuous culture for an extended period, it may have acquired resistance. Use a fresh, low-passage aliquot of the parental cell line. |
Problem: Difficulty in generating a stable this compound resistant cell line.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Start with a concentration around the IC50 value of the parental cell line and gradually increase the dose in a stepwise manner over several weeks to months.[2][8] |
| This compound concentration is too low. | If no resistance is observed after a prolonged period, a modest increase in the starting concentration may be necessary. |
| Inconsistent drug exposure. | Ensure that the medium containing this compound is replaced regularly (e.g., every 3-4 days) to maintain consistent selective pressure.[2] |
| Cell line is not amenable to developing resistance. | Some cell lines may be less prone to developing resistance to a specific drug. Consider attempting to generate resistant lines from other sensitive cell lines. |
Quantitative Data Summary
Table 1: Comparison of this compound IC50 Values in Sensitive vs. Acquired Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| T47D | Breast Cancer | ~0.17 | >5 | >29 | [2] |
| LNCaP | Prostate Cancer | ~0.5 | >5 | >10 | [8] |
| H460/MX20 | Lung Cancer | - | - | - | [10] |
| S1-M1-80 | Colon Cancer | - | - | - | [10] |
Note: IC50 values can vary between studies depending on the assay conditions.
Experimental Protocols
Protocol 1: Generation of Acquired this compound Resistant Cell Lines (Stepwise Method)
-
Determine the initial this compound concentration: Start by treating the parental cancer cell line with a concentration of this compound close to its IC50 value.
-
Initial exposure: Culture the cells in their standard growth medium supplemented with the starting concentration of this compound.
-
Monitor cell viability: Initially, a significant proportion of the cells will die. Monitor the culture and allow the surviving cells to repopulate the flask.
-
Gradual dose escalation: Once the cells are growing steadily in the presence of the initial this compound concentration, increase the drug concentration by approximately 1.5 to 2-fold.[2]
-
Repeat dose escalation: Continue this process of stepwise dose escalation over a period of several weeks to months.[2][8] The cells should be allowed to recover and resume proliferation at each concentration before proceeding to the next.
-
Maintenance of resistant line: Once the desired level of resistance is achieved (e.g., cells are proliferating in the presence of 5 µM this compound), maintain the resistant cell line in a medium containing this concentration of the drug.[2]
-
Verification of resistance: Periodically confirm the resistance phenotype by performing a cell viability assay and comparing the IC50 value of the resistant line to the parental line.
Protocol 2: Western Blotting for AKT Isoforms and Phospho-RTKs
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against AKT1, AKT2, AKT3, p-EGFR, p-IGF-1R, etc., diluted in blocking buffer overnight at 4°C.
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing: Repeat the washing step.
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Cell Viability (MTT/WST-1) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48-96 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Key mechanisms of acquired resistance to the AKT inhibitor this compound.
Caption: Workflow for generating this compound resistant cell lines.
Caption: RTK-mediated bypass signaling in this compound resistance.
References
- 1. Convergent Akt activation drives acquired EGFR inhibitor resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of AKT3 Confers Resistance to the AKT Inhibitor MK2206 in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-Targeting the EGFR and PI3K/Akt Pathway to Overcome Therapeutic Resistance in Head and Neck Squamous Cell Carcinoma: What about Autophagy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. Epithelial-to-Mesenchymal Transition Markers [atlasantibodies.com]
- 8. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 10. Frontiers | The AKT inhibitor, this compound, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]
Troubleshooting Inconsistent Results in MK-2206 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with the allosteric Akt inhibitor, MK-2206.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our experimental results with this compound are highly variable between different cancer cell lines. Why is this happening and how can we standardize our approach? This is a commonly observed phenomenon with this compound, and the variability often stems from the diverse genetic backgrounds of different cell lines. The primary determinant of sensitivity to this compound is the activation status of the PI3K/Akt signaling pathway.
Troubleshooting Steps:
-
Assess the Genetic Background: Before initiating experiments, thoroughly characterize the mutational status of key genes in the PI3K/Akt pathway for your chosen cell lines. Specifically, look for mutations in PIK3CA and loss or mutation of PTEN. Cell lines with activating PIK3CA mutations or loss of the tumor suppressor PTEN are generally more sensitive to this compound.[1] Conversely, cell lines with wild-type PTEN and PIK3CA may show resistance.[1]
-
Consider Ras/RAF Mutation Status: Cell lines harboring Ras or RAF mutations can be less sensitive to this compound.[1][2] This is due to the activation of the parallel MAPK signaling pathway, which can compensate for the inhibition of Akt signaling.
-
Evaluate Akt Isoform Expression: The relative expression levels of the three Akt isoforms (Akt1, Akt2, and Akt3) can influence sensitivity. Some studies suggest that the ratio of Akt1/Akt2 may be associated with sensitivity to this compound.[1]
-
Establish Baseline Akt Phosphorylation: Determine the basal level of Akt phosphorylation (at both Ser473 and Thr308) in your untreated cell lines. Higher baseline p-Akt levels may correlate with greater dependence on this pathway and thus higher sensitivity to this compound.
Experimental Workflow for Cell Line Selection
References
Optimizing MK-2206 treatment duration for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the allosteric Akt inhibitor, MK-2206.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[1] It binds to a site distinct from the ATP-binding pocket, locking Akt in an inactive conformation. This prevents the phosphorylation of Akt at key residues (Threonine 308 and Serine 473), thereby inhibiting the downstream PI3K/Akt signaling pathway.[1][2] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis in cancer cells.[1]
Q2: How do I determine the optimal concentration and duration of this compound treatment for my cell line?
A2: The optimal concentration and duration are highly cell-line specific.
-
Concentration (IC50): First, perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). IC50 values for this compound can range from the nanomolar to the micromolar scale depending on the genetic background of the cell line (e.g., PIK3CA or PTEN mutation status).[3][4][5]
-
Duration: Treatment duration can range from a few hours to several days.
-
Short-term (1-24 hours): Sufficient for observing inhibition of Akt phosphorylation and downstream signaling events.[5]
-
Long-term (48-96+ hours): Necessary for assessing effects on cell viability, proliferation, cell cycle, and apoptosis.[4][6]
-
Start with a time-course experiment (e.g., 24, 48, 72, 96 hours) at the determined IC50 concentration to find the optimal time point for your experimental endpoint.[4]
-
Q3: My cells are developing resistance to this compound. What are the potential mechanisms and how can I troubleshoot this?
A3: Acquired resistance to this compound is a known issue. A primary mechanism is the alteration in AKT isoforms, particularly the upregulation of AKT3, which is less potently inhibited by this compound.[7][8] Another mechanism involves the reactivation of parallel signaling pathways.[9][10]
-
Troubleshooting Steps:
-
Confirm Target Inhibition: Use Western blot to verify that p-Akt (S473 and T308) levels are indeed suppressed in your resistant cells after treatment.
-
Assess Akt Isoforms: Check the expression levels of Akt1, Akt2, and Akt3. A significant increase in Akt3 may indicate the mechanism of resistance.[7]
-
Consider Combination Therapy: this compound has shown synergistic effects with other agents. Combining it with inhibitors of parallel pathways (e.g., MEK or PIM inhibitors) or with standard chemotherapies may overcome resistance.[3][9]
-
Intermittent Dosing: Preclinical and clinical studies suggest that intermittent (e.g., weekly) dosing might be as effective as continuous dosing and could potentially delay the onset of resistance.[3][11]
-
Q4: Should I use a continuous or intermittent dosing schedule for my in vivo experiments?
A4: Both continuous and intermittent schedules have proven effective. This compound has a long half-life (60-80 hours), which supports less frequent dosing.[11] Studies have shown that intermittent, once-weekly dosing can have similar efficacy to more frequent dosing schedules, especially in combination therapies.[3] The choice may depend on the tumor model, the combination agent, and the observed toxicity. A weekly schedule of 200 mg/kg is a commonly referenced dose in preclinical models.[5][11]
Troubleshooting Guides
| Problem/Observation | Potential Cause(s) | Recommended Action(s) |
| No significant decrease in cell viability after treatment. | 1. Suboptimal drug concentration or duration. 2. Intrinsic resistance of the cell line (e.g., active Ras/MAPK pathway).[3] 3. Incorrect drug preparation or storage. | 1. Perform a dose-response and time-course experiment (see FAQ 2). 2. Verify target inhibition via Western blot for p-Akt. 3. Check the genetic background of your cell line. Consider using a positive control cell line known to be sensitive (e.g., those with PIK3CA mutations).[5] 4. Prepare fresh drug stock and verify its concentration. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of plating. 2. Inconsistent drug treatment timing or duration. 3. Cells are at a high passage number, leading to genetic drift. | 1. Ensure uniform cell seeding density for all experiments. 2. Standardize all incubation times precisely. 3. Use low-passage cells and maintain a consistent cell culture practice. |
| Phosphorylation of Akt is inhibited, but there is no effect on cell proliferation. | 1. The PI3K/Akt pathway may not be the primary driver of proliferation in this cell line. 2. Compensatory signaling pathways are activated.[10] 3. The treatment duration is too short to observe effects on proliferation. | 1. Investigate other key signaling pathways (e.g., MAPK/ERK). 2. Consider combination therapy to block compensatory pathways. 3. Extend the treatment duration and re-evaluate cell proliferation at later time points (e.g., 72-96 hours). |
| High toxicity observed in in vivo models. | 1. Dose is too high for the specific animal model. 2. Dosing schedule is too frequent. | 1. Perform a Maximum Tolerated Dose (MTD) study. 2. Switch from a continuous (e.g., every other day) to an intermittent (e.g., once or twice weekly) dosing schedule.[11][12] |
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| SUNE-1 | Nasopharyngeal | 72-96 hours | < 1 | [4] |
| CNE-1, CNE-2, HONE-1 | Nasopharyngeal | 72-96 hours | 3 - 5 | [4] |
| NCI-H460 | Non-Small Cell Lung | Not Specified | 3.4 | [3] |
| HCC827 | Non-Small Cell Lung | Not Specified | 4.3 | [3] |
| A431 | Epidermoid | Not Specified | 5.5 | [3] |
| MTC-TT | Medullary Thyroid | 48 hours | 7 | [2] |
| MTC-TT | Medullary Thyroid | 96 hours | 4 | [2] |
| Calu-6 | Non-Small Cell Lung | Not Specified | 28.6 | [3] |
| COG-LL-317 | Acute Lymphoblastic Leukemia | 96 hours | 0.05 | [6] |
Table 2: Example Dosing Schedules for this compound
| Dosing Schedule | Setting | Dose | Frequency | Reference |
| Intermittent | Clinical (Phase I) | 200 mg | Once Weekly (QW) | [11] |
| Continuous | Clinical (Phase I) | 60 mg | Every Other Day (QOD) | [11] |
| Intermittent | In vivo (Xenograft) | 120 mg/kg | Twice a week | [12] |
| Continuous | In vivo (Xenograft) | 120 mg/kg | Three times a week | [3] |
| Intermittent | In vivo (Xenograft) | 240-480 mg/kg | Once Weekly | [5] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxic effects of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,500-4,000 cells/well) and incubate overnight at 37°C, 5% CO2.[4][13]
-
Drug Preparation: Prepare a stock solution of this compound in DMSO.[14] Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 or 96 hours) at 37°C, 5% CO2.[4]
-
MTT Addition: Add 15-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 5-10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blot for Akt Pathway Inhibition
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the desired concentrations and for the specified duration (e.g., 4 to 24 hours).[2][5]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity to determine the relative reduction in phosphorylated Akt levels compared to total Akt and the vehicle control.
Mandatory Visualizations
Caption: this compound allosterically inhibits Akt phosphorylation.
Caption: Experimental workflow for determining this compound IC50.
Caption: Troubleshooting logic for lack of this compound efficacy.
References
- 1. Facebook [cancer.gov]
- 2. This compound Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effects of an oral allosteric AKT inhibitor (this compound) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Testing of the Akt/PKB Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation of AKT3 Confers Resistance to the AKT Inhibitor MK2206 in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 10. researchgate.net [researchgate.net]
- 11. Interrogating two schedules of the AKT inhibitor this compound in patients with advanced solid tumors incorporating novel pharmacodynamic and functional imaging biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The allosteric AKT inhibitor, MK2206, decreases tumor growth and invasion in patient derived xenografts of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. selleckchem.com [selleckchem.com]
Managing MK-2206-induced toxicity in cell culture and animal models
Welcome to the technical support center for MK-2206. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing and troubleshooting toxicities associated with the allosteric Akt inhibitor this compound in both cell culture and animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[1] It selectively inhibits all three Akt isoforms (Akt1, Akt2, and Akt3) with IC50 values of approximately 8 nM, 12 nM, and 65 nM, respectively, in cell-free assays.[2][3] By binding to an allosteric pocket, this compound locks Akt in a closed, inactive conformation, which prevents its phosphorylation at key activation sites (Thr308 and Ser473) and subsequent activation of downstream signaling pathways.[2][3][4] This inhibition of the PI3K/Akt pathway can lead to decreased cell proliferation, cell cycle arrest, and induction of apoptosis in cancer cells.[1][5][6]
Q2: What are the common toxicities observed with this compound in animal models?
In preclinical animal models, commonly observed toxicities include hyperglycemia and hyperinsulinemia, which are considered mechanism-related and are typically mild and transient.[3] Other reported adverse effects in mice have included rash, gastrointestinal symptoms, and fatigue.[7] In some studies, higher doses have led to significant toxicity and even death, although the exact causes were not always determined.[5] Careful dose-finding studies and animal monitoring are crucial.
Q3: How does this compound affect cell viability in culture?
This compound typically reduces cell viability in a dose- and time-dependent manner.[8] Its effectiveness is often more pronounced in cell lines with genetic alterations that lead to a hyperactivated PI3K/Akt pathway, such as mutations in PIK3CA or loss of the tumor suppressor PTEN.[3][5] The cellular outcomes of this compound treatment can include G1 phase cell cycle arrest, induction of apoptosis, and autophagy.[5][6][8] However, the specific response can vary significantly between different cell lines.
Q4: Can this compound be combined with other therapeutic agents?
Yes, this compound has shown synergistic or additive effects when combined with various standard chemotherapeutic agents (like docetaxel, carboplatin, and doxorubicin) and other molecularly targeted drugs (such as erlotinib and lapatinib).[3][9][10] The rationale is that by inhibiting the pro-survival Akt pathway, this compound can sensitize cancer cells to the cytotoxic effects of other agents.[3][9]
Troubleshooting Guides
Cell Culture Experiments
Issue 1: Excessive or rapid cell death is observed at expected IC50 concentrations.
-
Possible Cause: The cell line may be exceptionally sensitive to Akt inhibition, potentially due to a strong dependence on the PI3K/Akt pathway for survival (e.g., PTEN-null or PIK3CA-mutant).
-
Troubleshooting Steps:
-
Verify IC50: Perform a detailed dose-response curve with a wider range of concentrations and shorter time points (e.g., 24, 48, 72 hours) to precisely determine the IC50 for your specific cell line.
-
Check Pathway Activation: Use Western blotting to confirm the baseline level of phosphorylated Akt (p-Akt Ser473/Thr308). Highly active baseline signaling can correlate with increased sensitivity.
-
Reduce Serum Concentration: High concentrations of growth factors in fetal bovine serum (FBS) can strongly activate the PI3K/Akt pathway. Consider reducing the FBS percentage in your culture medium to potentially lower the baseline Akt activity and mitigate acute toxicity.
-
Use a Shorter Exposure Time: For highly sensitive lines, a shorter drug exposure time may be sufficient to achieve the desired biological effect without inducing widespread cell death.
-
Issue 2: No significant effect on cell viability is observed, even at high concentrations.
-
Possible Cause: The cell line may have intrinsic resistance to Akt inhibition. This can be due to parallel survival pathways being active (e.g., the Ras/MEK/ERK pathway) or the absence of PI3K/Akt pathway addiction.[3][9]
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use Western blot to check if this compound is inhibiting the phosphorylation of Akt and its downstream targets (e.g., p-PRAS40, p-GSK3β) at the concentrations used.[2][8] If the target is not being inhibited, there may be an issue with the compound's stability or cellular uptake.
-
Assess Genetic Background: Review the genetic background of your cell line. Cell lines with wild-type PTEN and PIK3CA, or those with activating mutations in pathways like Ras/Raf, are often less sensitive to this compound.[5][9]
-
Consider Combination Therapy: If the goal is to inhibit cell growth, consider combining this compound with an inhibitor of a parallel pathway (e.g., a MEK inhibitor like selumetinib) to achieve a synergistic effect.[11]
-
Animal Model Experiments
Issue 1: Animals are experiencing significant weight loss or other signs of severe toxicity.
-
Possible Cause: The dose or dosing schedule may be too aggressive for the specific animal strain or tumor model.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of this compound. Effective antitumor activity has been observed at various doses, so a lower dose may still be effective while being better tolerated.[5][8]
-
Modify Dosing Schedule: Switch from a more frequent (e.g., three times a week) to a less frequent (e.g., once weekly) dosing schedule.[7][8] Due to its long half-life, less frequent dosing may maintain sufficient pathway inhibition with improved tolerability.[7][12]
-
Check Vehicle Formulation: Ensure the vehicle (e.g., 30% Captisol) is prepared correctly and is not contributing to the observed toxicity.[8][9]
-
Supportive Care: Provide supportive care such as hydration or nutritional supplements as recommended by your institution's animal care and use committee.
-
Issue 2: Hyperglycemia is observed in treated animals.
-
Possible Cause: This is a known on-target effect of Akt2 inhibition, which plays a role in insulin signaling.
-
Troubleshooting Steps:
-
Monitor Blood Glucose: Regularly monitor blood glucose levels. The hyperglycemia is often transient.[3]
-
Adjust Dosing: If hyperglycemia is severe or sustained, consider dose reduction or a less frequent dosing schedule.
-
Consult Literature: Review clinical trial data where hyperglycemia was managed in patients, as these strategies may provide insights for preclinical models.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature(s) | IC50 Value | Assay Duration | Reference |
| SUNE-1 | Nasopharyngeal | Not specified | < 1 µM | 72-96 hours | [8] |
| CNE-1, CNE-2, HONE-1 | Nasopharyngeal | Not specified | 3-5 µM | 72-96 hours | [8] |
| A431, HCC827, NCI-H292 | Epidermoid, Lung | Ras Wild-Type | 4.3 - 5.5 µM | Not specified | [9] |
| NCI-H358, NCI-H23, Calu-6 | Lung | Ras-Mutant | 13.5 - 28.6 µM | Not specified | [9] |
| Mahlavu, SNU475 | Hepatocellular | High p-Akt-1 | More cytotoxic | Not specified | [6] |
| PLC, SNU387 | Hepatocellular | Low p-Akt-1 | Less cytotoxic | Not specified | [6] |
Table 2: In Vivo Dosing and Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dose & Schedule | Outcome | Reference |
| A2780 | Ovarian | 240 mg/kg, 3x/week | ~60% tumor growth inhibition | [2][3] |
| ZR75-1 | Breast | 240 mg/kg or 480 mg/kg, weekly | Dose-dependent tumor growth inhibition | [5] |
| CNE-2 | Nasopharyngeal | 240 mg/kg, 3x/week | Significant tumor growth inhibition | [8] |
| CNE-2 | Nasopharyngeal | 480 mg/kg, weekly | Significant tumor growth inhibition | [8] |
| PPTP Models | Various Pediatric | 180 mg/kg, 3x/week | Tumor growth inhibition (no regressions) | [13] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with the drug-containing media. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 or 96 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the results to determine the IC50 value.
Protocol 2: Western Blot for Akt Pathway Inhibition
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-PRAS40, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: In Vivo Xenograft Study
-
Animal Acclimation: Acclimate immunodeficient mice (e.g., nu/nu) for at least one week before the study begins. All procedures must be approved by the Institutional Animal Care and Use Committee.
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 30% Captisol) and administer it to the mice via oral gavage according to the planned dose and schedule.
-
Monitoring: Monitor animal body weight, tumor volume, and overall health status at least twice a week.[8]
-
Endpoint: At the end of the study (or if humane endpoints are reached), euthanize the mice and harvest tumors for downstream analysis (e.g., immunohistochemistry, Western blot).
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound.
Caption: A troubleshooting decision tree for managing in vivo toxicity.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AKT Inhibitor this compound is Cytotoxic in Hepatocarcinoma Cells Displaying Hyperphosphorylated AKT-1 and Synergizes with Conventional Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interrogating two schedules of the AKT inhibitor this compound in patients with advanced solid tumors incorporating novel pharmacodynamic and functional imaging biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of an oral allosteric AKT inhibitor (this compound) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | The Combination of this compound and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells [frontiersin.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Phase I clinical trial of an allosteric AKT inhibitor, this compound, using a once weekly (QW) dose regimen in patients with advanced solid tumors. - ASCO [asco.org]
- 13. Testing of the Akt/PKB Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming MK-2206 resistance by targeting feedback loops
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the AKT inhibitor, MK-2206.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinase AKT (also known as protein kinase B).[1] It targets all three AKT isoforms (AKT1, AKT2, and AKT3).[2][3] Unlike ATP-competitive inhibitors, this compound binds to a site distinct from the ATP-binding pocket, preventing the conformational changes required for AKT activation.[4][5] This inhibition blocks the phosphorylation of AKT at T308 and S473 and subsequently prevents the phosphorylation of downstream targets in the PI3K/AKT/mTOR pathway, such as TSC2, PRAS40, and ribosomal S6 proteins.[6] The ultimate effect is the suppression of tumor cell proliferation and induction of apoptosis.[1][7]
Q2: My cells are showing reduced sensitivity to this compound. What are the common resistance mechanisms?
Resistance to this compound can be acquired through several mechanisms involving feedback loops and pathway rewiring:
-
Upregulation of AKT Isoforms: A common mechanism is the upregulation of the AKT3 isoform, which has been observed in breast cancer models.[8][9][10] This is often an adaptive and reversible process driven by epigenetic reprogramming.[9][11]
-
Activation of Parallel Signaling Pathways: Cancer cells can compensate for AKT inhibition by activating other pro-survival pathways. This includes the hyperactivation of Receptor Tyrosine Kinases (RTKs) like EGFR and HER2, or signaling through pathways like PIM kinase.[4][12][13]
-
Feedback Activation of Upstream Components: Inhibition of AKT can lead to a feedback loop that reactivates upstream signaling. For instance, mTORC1 inhibition (a downstream effector of AKT) can lead to a relief of negative feedback on RTKs, resulting in renewed PI3K/AKT signaling.[14]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can increase the efflux of this compound from the cell, reducing its intracellular concentration and efficacy.[3][15]
-
Mutations in AKT: While less common for allosteric inhibitors, mutations in the drug-binding site of AKT1 (e.g., W80C) can confer resistance.[4][16]
Q3: How can I overcome this compound resistance in my experiments?
Strategies to overcome resistance primarily involve combination therapies that target the identified feedback loops or compensatory pathways:
-
Co-inhibition of Parallel Pathways: If resistance is associated with RTK activation, combining this compound with an appropriate RTK inhibitor (e.g., an EGFR inhibitor like cetuximab) can restore sensitivity.[13][17]
-
Dual Pathway Blockade: For feedback loops involving the mTOR pathway, a combination of this compound and an mTOR inhibitor (like rapamycin) can be synergistic.[14]
-
Targeting Specific AKT Isoforms: In cases of AKT3 upregulation, specific knockdown of AKT3 can re-sensitize cells to this compound.[10]
-
Using Different Classes of AKT Inhibitors: If resistance is due to a mutation affecting the allosteric binding site, switching to an ATP-competitive AKT inhibitor may be effective.[4][12]
Troubleshooting Guides
Problem 1: Decreased this compound Efficacy in Long-Term Cultures
| Possible Cause | Suggested Solution |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve (e.g., using an MTT or CellTiter-Glo assay) to compare the IC50 of the suspected resistant line to the parental line. 2. Investigate Mechanism: Use Western blotting to check for upregulation of AKT3 or hyper-phosphorylation of RTKs (e.g., p-EGFR, p-HER2).[9][13] 3. Test Combination Therapies: Based on your findings, test combinations of this compound with inhibitors targeting the identified escape pathway (e.g., EGFR inhibitors, PIM inhibitors).[4][13] |
| Cell Line Instability or Contamination | 1. Authenticate Cell Line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Check for Mycoplasma: Perform a mycoplasma test, as contamination can alter drug response. |
Problem 2: Inconsistent Results in this compound Combination Studies
| Possible Cause | Suggested Solution |
| Antagonistic Drug Interaction | 1. Verify Synergy: Use software like CalcuSyn to calculate a combination index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[18] |
| Inappropriate Dosing or Scheduling | 1. Optimize Dosing: Perform a matrix of concentrations for both drugs to identify the optimal synergistic ratio. 2. Evaluate Sequencing: Test different treatment schedules: sequential treatment (this compound first, then the second drug, or vice-versa) versus concurrent treatment.[18] |
| Off-Target Effects of Combination Agent | 1. Consult Literature: Review the specificity profile of the second agent to anticipate potential off-target effects that could confound results. 2. Use Controls: Include a control where a less active enantiomer or a structurally related but inactive compound is used in place of the second agent. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound
| Target | IC50 (nM) | Assay Type | Reference |
| AKT1 | 8 | Cell-free | [6] |
| AKT2 | 12 | Cell-free | [6] |
| AKT3 | 65 | Cell-free | [3][6] |
Table 2: Reversal of ABCG2-Mediated Drug Resistance by this compound
| Cell Line | Chemotherapeutic Agent | Fold Reversal with 0.3 µM this compound | Reference |
| H460/MX20 | Mitoxantrone | 14.6 | [15] |
| H460/MX20 | SN-38 | 8.5 | [15] |
| H460/MX20 | Topotecan | 9.7 | [15] |
| S1-M1-80 | Mitoxantrone | 16.0 | [15] |
| S1-M1-80 | SN-38 | 2.2 | [15] |
| S1-M1-80 | Topotecan | 2.8 | [15] |
| Fold reversal is the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of this compound. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Feedback loop leading to this compound resistance via RTK reactivation.
Caption: Experimental workflow for developing and characterizing this compound resistance.
Key Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol is adapted from methods used to establish resistance to AKT inhibitors.[9]
-
Initial Seeding: Plate parental cancer cells (e.g., T47D breast cancer cells) at a standard density in their recommended growth medium.
-
Dose Escalation:
-
Begin by treating cells with this compound at a concentration equal to the cell line's IC20 (the concentration that inhibits 20% of growth).
-
Culture the cells until they resume a normal proliferation rate, replacing the medium with fresh drug-containing medium every 3-4 days.
-
Once the cells have adapted, gradually increase the this compound concentration in a stepwise manner (e.g., from 0.2 µM to 0.5 µM, then to 1.0 µM, and so on). The final concentration should be significantly higher than the initial IC50 (e.g., 5 µM).[9] This process can take several months.
-
-
Maintenance: Once a resistant population is established, continuously culture the cells in a maintenance dose of this compound (e.g., 5 µM) to retain the resistant phenotype.
-
Verification: Periodically perform cell viability assays (see Protocol 2) to confirm the shift in the IC50 value compared to the parental cell line.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Drug Treatment: Add this compound at various concentrations (e.g., a serial dilution from 0 to 20 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours in a standard cell culture incubator.[6][7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 3: Western Blot for Pathway Analysis
This protocol is used to assess the activation state of proteins in the AKT signaling pathway.
-
Cell Lysis: Treat cells with this compound and/or other inhibitors for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against proteins of interest (e.g., phospho-AKT (Ser473), total AKT, phospho-S6, total S6, AKT3, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The AKT inhibitor, this compound, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Upregulation of AKT3 Confers Resistance to the AKT Inhibitor MK2206 in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 13. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The AKT inhibitor, this compound, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting AKT with the allosteric AKT inhibitor this compound in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Technical Support Center: The Impact of MK-2206 on Glucose Metabolism in Experimental Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of the allosteric Akt inhibitor, MK-2206, on glucose metabolism in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects glucose metabolism?
A1: this compound is a highly selective, allosteric inhibitor of all three Akt (Protein Kinase B) isoforms (Akt1, Akt2, and Akt3).[1][2][3] Akt is a critical node in the insulin signaling pathway, which is a primary regulator of glucose homeostasis.[4][5] By inhibiting Akt, this compound effectively blocks downstream signaling required for key metabolic processes. This includes preventing the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in insulin-sensitive tissues like skeletal muscle and adipocytes, thereby reducing glucose uptake.[6][7] In cancer cells, which often exhibit upregulated glycolysis (the Warburg effect), this compound can decrease glucose consumption and lactate production by inhibiting Akt-mediated metabolic reprogramming.[8][9][10]
Q2: In which experimental models has the effect of this compound on glucose metabolism been documented?
A2: The impact of this compound on glucose metabolism has been studied in a variety of preclinical models, including:
-
Cancer Cell Lines:
-
Isolated Tissues:
-
Adipocytes:
-
3T3-L1 adipocytes[6]
-
-
In vivo Xenograft Models:
Q3: What are the typical concentrations of this compound used in in vitro experiments to observe an effect on glucose metabolism?
A3: The effective concentration of this compound can vary depending on the cell line and the specific endpoint being measured. However, based on published studies, a general range can be provided:
-
Inhibition of Akt phosphorylation: IC50 values are typically in the nanomolar range (e.g., 8 nM for Akt1, 12 nM for Akt2 in cell-free assays).[1] In cellular assays, concentrations from 0.1 µM to 10 µM are commonly used to achieve significant inhibition of Akt signaling.[6][15]
-
Inhibition of glucose uptake/metabolism: Significant effects on glucose metabolism are often observed in the range of 1 µM to 20 µM.[4][5] For instance, in rat soleus muscle, 5 µM this compound reduced insulin-stimulated glucose uptake by approximately 60%.[5]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant decrease in glucose uptake observed after this compound treatment. | Cell line insensitivity: Some cell lines may have alternative pathways compensating for Akt inhibition or may not be highly dependent on Akt for glucose metabolism. | Verify the Akt pathway is active in your cell line (i.e., check for basal levels of phosphorylated Akt). Consider using a cell line with known PTEN or PIK3CA mutations, as these are often more sensitive to this compound.[12] |
| Suboptimal drug concentration or treatment time: The concentration of this compound may be too low, or the treatment duration may be insufficient to elicit a metabolic phenotype. | Perform a dose-response and time-course experiment. Assess Akt phosphorylation (a direct target of this compound) to confirm the inhibitor is active at the concentrations used. Inhibition of Akt signaling can be observed as early as a few hours.[8] | |
| Issues with the glucose uptake assay: Technical problems with the assay itself, such as high background or variability. | Include appropriate controls (e.g., vehicle-treated, positive control for glucose uptake inhibition like cytochalasin B). Ensure proper washing steps to remove extracellular glucose tracers. | |
| High variability in lactate production measurements. | Cell confluence and metabolic state: Differences in cell density and growth phase can significantly impact metabolic rates. | Ensure consistent cell seeding density and that cells are in the exponential growth phase during the experiment. Normalize lactate production to cell number or protein content. |
| Instability of lactate in the medium: Lactate levels can change over time if not measured promptly or if samples are not stored correctly. | Measure lactate immediately after collecting the medium or store samples at -80°C. | |
| Unexpected increase in glucose levels in the culture medium after this compound treatment. | Cell death and release of intracellular contents: At higher concentrations or longer treatment times, this compound can induce apoptosis, leading to the release of intracellular metabolites, including glucose, into the medium.[8] | Assess cell viability using methods like MTT or trypan blue exclusion. Correlate changes in medium glucose with cell viability data. Consider using lower, non-toxic concentrations of this compound if the goal is to study metabolic reprogramming in viable cells. |
| Difficulty in detecting changes in glycolytic enzyme expression via Western blot. | Time-dependent expression changes: Alterations in protein expression levels may take longer to become apparent than changes in protein phosphorylation. | Perform a time-course experiment, analyzing samples at later time points (e.g., 24, 48, 72 hours) post-treatment. |
| Antibody quality: Poor antibody specificity or sensitivity can lead to unreliable results. | Validate antibodies using positive and negative controls. Ensure optimal antibody dilution and incubation conditions. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Inhibition of Akt Signaling and Glucose Metabolism
| Parameter | Experimental Model | IC50 Value | Reference |
| Akt1 (cell-free) | Recombinant Human Akt1 | 8 nM | [1] |
| Akt2 (cell-free) | Recombinant Human Akt2 | 12 nM | [1] |
| Akt3 (cell-free) | Recombinant Human Akt3 | 65 nM | [1] |
| Thr308 Akt Phosphorylation | 3T3-L1 Adipocytes | 0.11 µM | [6] |
| Ser473 Akt Phosphorylation | 3T3-L1 Adipocytes | 0.18 µM | [6] |
| Insulin-stimulated Glucose Transport | 3T3-L1 Adipocytes | 0.14 µM | [6] |
| Insulin-stimulated GLUT4 Translocation | 3T3-L1 Adipocytes | 0.47 µM | [6] |
| Insulin-stimulated Glycogen Synthesis | Rat Soleus Muscle | 1.8 µM | [5] |
| Insulin-stimulated Glycogen Synthase Activity | Rat Soleus Muscle | 0.38 µM | [5] |
Table 2: Effects of this compound on Glucose Metabolism Parameters in Various Cancer Cell Lines
| Cell Line | Parameter | Treatment Condition | % Change vs. Control | Reference |
| PC3 (Prostate) | Glucose in medium | 24h, 5xGI50 | Increase | [8] |
| PC3 (Prostate) | Lactate secretion | 24h | Decreased | [9][10] |
| PC3 (Prostate) | Glucose consumption | 24h | Decreased | [9][10] |
| HT29 (Colorectal) | Glucose in medium | 24h, 5xGI50 | Decrease | [8] |
| HT29 (Colorectal) | Lactate | 24h, 5xGI50 | Decrease | [8] |
| LNCaP (Prostate) | Lactate secretion | 24h | Decreased | [9][10] |
| LNCaP (Prostate) | Glucose consumption | 24h | Decreased | [9][10] |
Experimental Protocols
Protocol 1: 2-Deoxy-D-[³H]glucose (2-DOG) Uptake Assay
This protocol is a standard method for measuring glucose uptake in adherent cells.
Materials:
-
Cells cultured in 12-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
2-Deoxy-D-[³H]glucose
-
Unlabeled 2-Deoxy-D-glucose
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in 12-well plates and grow to desired confluency.
-
Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration in serum-free medium.
-
Wash cells twice with warm KRH buffer.
-
Incubate cells in KRH buffer for 30 minutes at 37°C to deplete endogenous glucose.
-
Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-D-[³H]glucose (typically 0.5 µCi/mL) and unlabeled 2-Deoxy-D-glucose (to a final concentration of 10 µM). For insulin-stimulated uptake, add insulin (e.g., 100 nM) during this step.
-
Incubate for 10-15 minutes at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.
-
To stop the uptake, aspirate the radioactive solution and immediately wash the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Determine the protein concentration of a parallel set of wells for normalization.
Protocol 2: Western Blot for Akt Signaling Pathway
This protocol allows for the assessment of this compound's effect on the phosphorylation status of Akt and its downstream targets.
Materials:
-
Cells cultured in 6-well plates
-
This compound stock solution (in DMSO)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-phospho-GSK3β, anti-total GSK3β)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates.
-
Treat cells with this compound or vehicle for the desired time.
-
Place plates on ice, aspirate the medium, and wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Collect the lysate and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: this compound inhibits Akt, blocking glucose metabolism pathways.
Caption: Workflow for studying this compound's metabolic effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Testing of the Akt/PKB Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A novel PKB/Akt inhibitor, this compound, effectively inhibits insulin-stimulated glucose metabolism and protein synthesis in isolated rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Next-generation Akt inhibitors provide greater specificity: effects on glucose metabolism in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GLUT4 On the move - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic biomarkers of response to the AKT inhibitor this compound in pre-clinical models of human colorectal and prostate carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted AKT Inhibition in Prostate Cancer Cells and Spheroids Reduces Aerobic Glycolysis and Generation of Hyperpolarized [1-13C] Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Breast Cancer Cell Line-Specific Responses to Insulin: Effects on Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase II Study of the AKT inhibitor this compound plus Erlotinib in Patients with Advanced Non-Small Cell Lung Cancer who Previously Progressed on Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting AKT with the allosteric AKT inhibitor this compound in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific sensitivity and resistance to MK-2206
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the allosteric Akt inhibitor, MK-2206.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[1][2] It binds to a region of Akt outside of the ATP-binding pocket, inducing a conformational change that prevents the phosphorylation and subsequent activation of Akt.[1] By inhibiting Akt, this compound can block downstream signaling pathways involved in cell proliferation, survival, and growth, ultimately leading to the induction of apoptosis in cancer cells.[1][3][4]
Q2: Which cell lines are sensitive to this compound?
Sensitivity to this compound is cell line-specific and often correlates with the genetic background of the cells. Generally, cell lines with activating mutations in the PI3K/Akt pathway, such as PIK3CA mutations or loss of the tumor suppressor PTEN, exhibit increased sensitivity to this compound.[3][4][5] For example, breast cancer cell lines with PIK3CA or PTEN mutations have been shown to be significantly more sensitive to the drug.[3][4][5] Conversely, cell lines with activating mutations in downstream pathways, such as KRAS or BRAF, may display resistance.[6]
Q3: What are the known mechanisms of resistance to this compound?
Resistance to this compound can be intrinsic or acquired. Some of the known mechanisms include:
-
Mutations in downstream signaling pathways: Activating mutations in genes such as KRAS and BRAF can bypass the need for Akt signaling, rendering cells resistant to this compound.[6]
-
Upregulation of alternative survival pathways: Cancer cells can develop resistance by upregulating compensatory signaling pathways. For instance, the activation of PIM kinases has been identified as a resistance mechanism in prostate cancer models.[7]
-
Upregulation of Akt isoforms: Increased expression of Akt3 has been shown to confer resistance to this compound in breast cancer cells.[8] this compound is less potent against Akt3 compared to Akt1 and Akt2.[6][9]
-
Feedback activation of upstream signaling: In some cases, inhibition of Akt can lead to a feedback activation of upstream receptor tyrosine kinases (RTKs) like EGFR, which can promote cell survival and contribute to resistance.[10]
Q4: How should I prepare and store this compound for in vitro experiments?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6][11] It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) and then dilute to the desired working concentration in cell culture medium immediately before use to minimize DMSO concentration in the final culture. Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.
Troubleshooting Guides
Problem 1: I am not observing the expected growth inhibition in my "sensitive" cell line.
-
Possible Cause 1: Cell line authenticity and passage number.
-
Troubleshooting: Verify the identity of your cell line using short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered drug sensitivity. It is recommended to use cells within a limited passage number from a reputable cell bank.
-
-
Possible Cause 2: Incorrect drug concentration or potency.
-
Troubleshooting: Confirm the concentration of your this compound stock solution. If possible, verify the activity of your compound using a reference sensitive cell line. Ensure that the final concentration in your assay is within the effective range for your specific cell line (refer to the IC50 table below).
-
-
Possible Cause 3: Suboptimal experimental conditions.
Problem 2: I am observing high variability in my cell viability assay results.
-
Possible Cause 1: Uneven cell seeding.
-
Troubleshooting: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure even distribution.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Troubleshooting: Evaporation from the outer wells of a multi-well plate can lead to increased drug concentration and variability. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
-
-
Possible Cause 3: Inconsistent drug dilution.
-
Troubleshooting: Prepare a fresh serial dilution of this compound for each experiment. Ensure thorough mixing at each dilution step.
-
Problem 3: My Western blot is not showing a decrease in phosphorylated Akt (p-Akt) after this compound treatment.
-
Possible Cause 1: Inappropriate time point for analysis.
-
Troubleshooting: The inhibition of Akt phosphorylation by this compound can be rapid, occurring within hours of treatment.[3] Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing p-Akt inhibition in your cell line.
-
-
Possible Cause 2: Low basal p-Akt levels.
-
Troubleshooting: Some cell lines may have low endogenous levels of activated Akt, making it difficult to detect a decrease. Consider stimulating the pathway with a growth factor (e.g., EGF, IGF-1) for a short period before this compound treatment to increase the basal p-Akt signal.
-
-
Possible Cause 3: Antibody quality or protocol issues.
-
Troubleshooting: Ensure you are using a validated antibody specific for the phosphorylated form of Akt (Ser473 or Thr308). Optimize your Western blot protocol, including lysis buffer composition (with phosphatase inhibitors), protein loading amount, and antibody concentrations.
-
Quantitative Data
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | KRAS/BRAF Status | IC50 (µM) | Reference |
| A431 | Skin Epidermoid | Wild-Type | Wild-Type | Wild-Type | 5.5 | [6] |
| HCC827 | Non-Small Cell Lung | Wild-Type | Wild-Type | Wild-Type | 4.3 | [6] |
| NCI-H292 | Non-Small Cell Lung | Wild-Type | Wild-Type | Wild-Type | 5.2 | [6] |
| NCI-H460 | Non-Small Cell Lung | E545K Mutant | Wild-Type | Q61H Mutant (KRAS) | 3.4 | [6] |
| NCI-H358 | Non-Small Cell Lung | Wild-Type | Wild-Type | G12C Mutant (KRAS) | 13.5 | [6] |
| NCI-H23 | Non-Small Cell Lung | Wild-Type | Wild-Type | G12C Mutant (KRAS) | 14.1 | [6] |
| NCI-H1299 | Non-Small Cell Lung | Wild-Type | Wild-Type | Wild-Type | 27.0 | [6] |
| Calu-6 | Non-Small Cell Lung | Wild-Type | Wild-Type | G12C Mutant (KRAS) | 28.6 | [6] |
| AS | Neuroblastoma | Not Specified | Not Specified | Not Specified | 16.5 | [13] |
| NGP | Neuroblastoma | Not Specified | Not Specified | Not Specified | 0.6 | [13] |
| MTC-TT | Medullary Thyroid | Not Specified | Not Specified | Not Specified | ~7 (48h), ~4 (96h) | [14] |
| T47D | Breast | H1047R Mutant | Wild-Type | Wild-Type | 0.17 | [8] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 30 µM) and a vehicle control (DMSO). Incubate for the desired duration (e.g., 72 or 96 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Western Blot Analysis for Akt Signaling
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Apoptosis Assay (Annexin V Staining)
-
Cell Treatment and Collection: Treat cells with this compound for the desired time. Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer [cancer.fr]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MK 2206 dihydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 10. AKT inhibitor this compound sensitizes breast cancer cells to MLN4924, a first-in-class NEDD8-activating enzyme (NAE) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Testing of the Akt/PKB Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination of an allosteric Akt inhibitor this compound with etoposide or rapamycin enhances the anti-tumor growth effect in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
How to address poor solubility of MK-2206 in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing the poor aqueous solubility of the Akt inhibitor, MK-2206. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist you in your research.
Troubleshooting Guide: Addressing this compound Precipitation
Low aqueous solubility is a common challenge when working with this compound. The following guide provides a systematic approach to troubleshoot and resolve precipitation issues during your experiments.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for addressing this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is poorly soluble in aqueous solutions. It is sparingly soluble in aqueous buffers and practically insoluble in water alone.[1][2] It exhibits good solubility in organic solvents like dimethyl sulfoxide (DMSO).[1][2][3]
Q2: I observed precipitation when diluting my DMSO stock of this compound into cell culture media. What should I do?
A2: This is a common issue. To prevent precipitation, it is recommended to perform a stepwise dilution. First, dilute your concentrated DMSO stock to an intermediate concentration with either DMSO or the cell culture medium. Then, add this intermediate dilution to the final volume of the medium. Always add the compound solution to the medium slowly while gently vortexing or swirling to ensure rapid mixing. The final concentration of DMSO in your cell culture should be kept low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[4]
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous, high-purity DMSO.[3][5] For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing the stock, ensure the compound is completely dissolved by vortexing and, if necessary, gentle warming or sonication.[2]
Q4: Are there alternative solvents to DMSO for in vitro studies?
A4: While DMSO is the most common solvent for preparing stock solutions of this compound, some studies have used dimethylformamide (DMF).[1] However, the solubility in DMF is lower than in DMSO.[1][6] For final dilutions in aqueous buffers, co-solvent systems are often employed.
Q5: How can I improve the solubility of this compound for in vivo animal studies?
A5: For in vivo oral gavage, this compound is often formulated as a suspension. A common vehicle is 30% Captisol® (a modified β-cyclodextrin), which can improve the solubility and oral bioavailability of hydrophobic compounds.[3] Another option is a co-solvent system containing PEG300 and Tween80 in water or saline.[7]
Q6: Can I use cyclodextrins or nanoparticles to improve this compound solubility?
A6: While specific studies on this compound formulated with various cyclodextrins or nanoparticles are not extensively reported in the provided search results, these are established techniques for enhancing the solubility of poorly water-soluble drugs.[8][9] Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Nanoparticle formulations can increase the surface area of the drug, leading to enhanced dissolution rates. These advanced formulation strategies could be explored for this compound.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound dihydrochloride in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥96[3] | ~199.8[3] | Fresh, anhydrous DMSO is recommended as it is hygroscopic.[3] |
| Water | Sparingly soluble[1] | - | Some sources report up to 96 mg/mL, but this may require specific conditions.[3] |
| Ethanol | Insoluble[3] | - | |
| DMF | ~2[1] | ~4.16 | |
| DMF:PBS (pH 7.2) (1:3) | ~0.2[1] | ~0.42 | Recommended for preparing aqueous solutions from a DMF stock.[1] |
| 10% DMSO + 90% Saline | ~0.75[10] | ~1.56 | A common dilution for in vivo studies.[10] |
Molecular Weight of this compound Dihydrochloride: 480.4 g/mol
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound dihydrochloride powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound dihydrochloride powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles. If particles remain, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
Materials:
-
Prepared this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Stepwise Dilution: a. Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first prepare a 1:100 intermediate dilution (to 100 µM) by adding 2 µL of the 10 mM stock to 198 µL of medium. b. Add the intermediate dilution to the final volume of cell culture medium to achieve the desired working concentration. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of medium for a final concentration of 10 µM.
-
Direct Dilution (for lower concentrations): a. For very low final concentrations, direct dilution may be possible. However, it is crucial to add the stock solution dropwise to the pre-warmed medium while continuously and gently vortexing or swirling to ensure immediate and thorough mixing.
-
The final concentration of DMSO in the cell culture should not exceed 0.5% to avoid cytotoxicity.[4] Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 3: Formulation of this compound for In Vivo Oral Administration (Co-solvent Method)
Materials:
-
This compound dihydrochloride powder
-
DMSO
-
PEG300
-
Tween80
-
Sterile water for injection or saline
-
Sterile tubes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 96 mg/mL).[3]
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is 1 part DMSO stock to 8 parts PEG300 (e.g., 50 µL DMSO stock to 400 µL PEG300).[3] Mix thoroughly until the solution is clear.
-
Add Tween80 to the mixture. A common ratio is 1 part Tween80 to the initial volume of DMSO stock (e.g., 50 µL Tween80).[3] Mix until clear.
-
Slowly add sterile water or saline to the desired final volume while vortexing. For example, add 500 µL of water to the above mixture to bring the total volume to 1 mL.[3]
-
The final formulation should be a clear solution or a homogenous suspension. Use immediately after preparation.[3]
Mandatory Visualizations
Diagram: this compound and the PI3K/Akt/mTOR Signaling Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Diagram: Experimental Workflow for Solubilizing this compound
Caption: General workflow for preparing this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 5. lornajane.net [lornajane.net]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound dihydrochloride (this compound 2HCl) | Akt inhibitor | TargetMol [targetmol.com]
Technical Support Center: Interpreting Unexpected Changes in Downstream Signaling with MK-2206
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected changes in downstream signaling when using the allosteric Akt inhibitor, MK-2206.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a potent and selective allosteric inhibitor of all three Akt (protein kinase B) isoforms (Akt1, Akt2, and Akt3).[1][2] It binds to the pleckstrin-homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation by phosphorylation at Threonine 308 (T308) and Serine 473 (S473).[1][3] This inhibition is non-ATP competitive.[2] By blocking Akt activation, this compound is designed to inhibit downstream signaling pathways that promote cell survival, proliferation, and growth, while inducing apoptosis.[2]
2. What are the expected effects of this compound on downstream signaling?
The primary expectation is the decreased phosphorylation of direct Akt substrates. This includes, but is not limited to, PRAS40, TSC2, and GSK3-α/β.[1][4] Inhibition of the Akt/mTORC1 axis should also lead to reduced phosphorylation of downstream effectors like the ribosomal protein S6 (rpS6) and 4E-BP1.[1][5]
3. What are the reported IC50 values for this compound against Akt isoforms?
The inhibitory concentrations for this compound can vary depending on the assay conditions. In cell-free assays, the IC50 values are approximately:
| Akt Isoform | IC50 (in cell-free assays) |
| Akt1 | 8 nM |
| Akt2 | 12 nM |
| Akt3 | 65 nM |
| (Source: Selleck Chemicals)[1] |
In cellular assays, the IC50 for growth inhibition can range from low micromolar to over 25 µM, depending on the genetic background of the cell line.[6]
Troubleshooting Unexpected Downstream Signaling
Issue 1: Paradoxical Activation of Upstream Receptor Tyrosine Kinases (RTKs)
Question: I've treated my cells with this compound and observed an unexpected increase in the phosphorylation of receptor tyrosine kinases like HER3 (ErbB3), IGF-1R, or the Insulin Receptor. Why is this happening?
Answer: This is a known phenomenon caused by the relief of a negative feedback loop.[7] Activated Akt normally suppresses the expression and activity of several RTKs.[7] When you inhibit Akt with this compound, this feedback inhibition is removed, leading to the upregulation and phosphorylation of these receptors.[7] This can, in turn, reactivate the PI3K/Akt pathway and potentially other signaling cascades, acting as a resistance mechanism.
Experimental Workflow for Validation:
Caption: Troubleshooting workflow for paradoxical RTK activation.
Signaling Pathway Illustration:
Caption: Relief of negative feedback by this compound.
Issue 2: Activation of the MAPK/ERK Pathway
Question: I've observed an increase in the phosphorylation of ERK1/2 after treating my cells with this compound. Is this an expected off-target effect?
Answer: While this compound is highly selective for Akt, functional crosstalk exists between the PI3K/Akt and MAPK/ERK signaling pathways.[4] Several studies have reported a concentration-dependent increase in the phosphorylation of ERK1/2 following this compound treatment in certain cell lines.[4] This is often a compensatory survival mechanism. The exact mechanism can be cell-type specific but may involve the relief of inhibitory signals from the Akt pathway onto the Ras/Raf/MEK/ERK cascade.
Experimental Protocol: Western Blot for Phospho-ERK1/2
-
Cell Lysis: After treatment with this compound for the desired time points, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Issue 3: Incomplete Inhibition of Downstream Targets and Acquired Resistance
Question: My cells have become resistant to this compound, and I'm no longer seeing complete inhibition of downstream Akt targets. What could be the cause?
Answer: Acquired resistance to this compound can develop through several mechanisms. One documented mechanism is the upregulation of the Akt3 isoform.[8][9] Since this compound has a higher IC50 for Akt3 compared to Akt1 and Akt2, increased expression of Akt3 can lead to restored downstream signaling and resistance.[1][8][9] Another possibility is the rewiring of signaling pathways to bypass the need for Akt, for instance, through the activation of PIM kinases.[10][11]
Validation Strategy:
Caption: Strategy for investigating this compound resistance.
Issue 4: Unexpected Cell Fate Outcomes (Autophagy vs. Apoptosis)
Question: I expected to see apoptosis after this compound treatment, but my cells are showing markers of autophagy. Is this normal?
Answer: Yes, this is a documented outcome. This compound can induce autophagy in several cancer cell lines, often by inhibiting the mTORC1 complex downstream of Akt.[1][12] In some contexts, this autophagy can be a pro-survival mechanism, while in others, it can lead to autophagic cell death. The balance between apoptosis and autophagy can be cell-type dependent. Some studies have also reported caspase-independent cell death mechanisms.[3][12]
Experimental Protocol: Detecting Autophagy by Western Blot for LC3-II
-
Cell Culture and Lysis: Treat cells with this compound. It is recommended to include a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) in a parallel sample for the last 2-4 hours of treatment to measure autophagic flux. Lyse cells as previously described.
-
SDS-PAGE and Transfer: Separate proteins on a higher percentage polyacrylamide gel (e.g., 15%) to resolve LC3-I and LC3-II. Transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with an antibody specific for LC3.
-
Analysis: The conversion of the cytosolic form LC3-I to the lipidated, autophagosome-associated form LC3-II (which runs faster on the gel) is a hallmark of autophagy. An increase in the LC3-II/LC3-I ratio, especially in the presence of a lysosomal inhibitor, indicates an induction of autophagy.
Summary Data Tables
Table 1: Antiproliferative Activity of Single-Agent this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature(s) | IC50 (µM) |
| A431 | Skin Epidermoid | Ras WT, EGFR Amp | 5.5 |
| HCC827 | NSCLC | Ras WT, EGFR del | 4.3 |
| NCI-H292 | NSCLC | Ras WT | 5.2 |
| NCI-H460 | NSCLC | K-Ras, PIK3CA E545K | 3.4 |
| NCI-H358 | NSCLC | K-Ras | 13.5 |
| NCI-H23 | NSCLC | K-Ras | 14.1 |
| Calu-6 | NSCLC | K-Ras | 28.6 |
| T47D | Breast Cancer | PIK3CA H1047R | 0.17 |
| Mahlavu | Hepatocarcinoma | - | 6.4 |
| SNU475 | Hepatocarcinoma | - | 6.7 |
| (Sources: Hirai et al., 2010; Stott et al., 2016; Simioni et al., 2012)[4][6][9] |
Table 2: Effects of this compound on Downstream Signaling Molecules
| Target Protein | Expected Change with this compound | Potential Unexpected Change | Rationale for Unexpected Change |
| p-Akt (S473/T308) | Decrease | Incomplete Decrease | Upregulation of less sensitive Akt3 isoform.[8][9] |
| p-PRAS40 | Decrease | No significant change | Pathway resistance or isoform-specific effects. |
| p-GSK3β | Decrease | No significant change | Crosstalk from other pathways (e.g., Wnt). |
| p-S6 | Decrease | No significant change | Input from other pathways like MAPK/ERK.[5] |
| p-ERK1/2 | No direct effect | Increase | Compensatory activation of the MAPK pathway.[4] |
| p-HER3, p-IGF-1R | No direct effect | Increase | Relief of Akt-mediated negative feedback.[7] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Akt inhibitor this compound promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AKT Inhibitor this compound is Cytotoxic in Hepatocarcinoma Cells Displaying Hyperphosphorylated AKT-1 and Synergizes with Conventional Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of an allosteric Akt inhibitor this compound with etoposide or rapamycin enhances the anti-tumor growth effect in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upregulation of AKT3 Confers Resistance to the AKT Inhibitor MK2206 in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, an AKT Inhibitor, Promotes Caspase-Independent Cell Death and Inhibits Leiomyoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of MK-2206 and Other Pan-Akt Inhibitors in Cancer Research
An objective guide for researchers and drug development professionals on the efficacy and mechanisms of prominent pan-Akt inhibitors, supported by experimental data.
The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in various human cancers. This pathway governs critical cellular processes, including cell proliferation, survival, growth, and metabolism. The three highly homologous isoforms of Akt—Akt1, Akt2, and Akt3—make it a compelling target for therapeutic intervention. Pan-Akt inhibitors, designed to target all three isoforms, have emerged as a promising class of anti-cancer agents. Among these, MK-2206 has been extensively studied. This guide provides a comparative overview of the efficacy of this compound against other notable pan-Akt inhibitors, including Ipatasertib (GDC-0068), Capivasertib (AZD5363), and Miransertib (ARQ 092), with a focus on their mechanisms of action, preclinical and clinical findings, and the experimental protocols used for their evaluation.
Mechanism of Action: Allosteric vs. ATP-Competitive Inhibition
Pan-Akt inhibitors can be broadly categorized into two main classes based on their mechanism of action: allosteric inhibitors and ATP-competitive inhibitors.[1]
This compound is a potent, orally bioavailable allosteric inhibitor of all three Akt isoforms.[2] It binds to a site distinct from the ATP-binding pocket, at the interface of the pleckstrin homology (PH) and kinase domains.[3] This binding locks Akt in a "closed," inactive conformation, preventing its localization to the plasma membrane and subsequent activation by phosphorylation at Threonine 308 (T308) and Serine 473 (S473).[4][5]
In contrast, Ipatasertib (GDC-0068) and Capivasertib (AZD5363) are ATP-competitive inhibitors.[6][7] They bind to the ATP-binding pocket within the kinase domain of Akt, directly competing with endogenous ATP and thereby preventing the phosphorylation of downstream substrates.[1] Miransertib (ARQ 092) , like this compound, is an allosteric inhibitor.[1][8]
The different mechanisms of action can lead to distinct biological consequences and may influence the development of resistance.[9] For instance, resistance to the allosteric inhibitor this compound has been associated with alterations in the Akt protein itself, while resistance to the ATP-competitive inhibitor ipatasertib can be driven by the rewiring of parallel signaling pathways.[9]
Figure 1: Simplified PI3K/Akt signaling pathway showing inhibition points.
Comparative Efficacy: A Data-Driven Overview
The efficacy of pan-Akt inhibitors is evaluated based on their biochemical potency, their ability to inhibit cell proliferation in vitro, and their anti-tumor activity in vivo.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. This compound demonstrates high selectivity and potency against all three Akt isoforms.[5] A comparison with other prominent pan-Akt inhibitors reveals variations in their potency against each isoform.
| Inhibitor | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Reference(s) |
| This compound | Allosteric | 8 | 12 | 65 | [5][10] |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 | 18 | 8 | [11] |
| Capivasertib (AZD5363) | ATP-Competitive | 3 | 7 | 7 | [6][12] |
| GSK690693 | ATP-Competitive | 2 | 13 | 9 | [11] |
Table 1: Biochemical potency (IC50) of various pan-Akt inhibitors against Akt isoforms.
In Vitro Anti-proliferative Activity
The anti-proliferative effects of these inhibitors have been assessed across a wide range of cancer cell lines. A study directly comparing this compound, GDC-0068, and ARQ 092 demonstrated that their efficacy is cell-line dependent, often correlating with the genetic background of the cells, such as the presence of PIK3CA mutations or PTEN loss.[8][13][14]
For example, in a panel of eight cancer cell lines, this compound demonstrated IC50 values for growth inhibition ranging from 3.4 to 28.6 µmol/L.[15] The sensitivity to this compound was notably higher in cell lines with wild-type Ras compared to those with Ras mutations.[15]
| Cell Line | Cancer Type | Genetic Alteration(s) | This compound IC50 (µM) | GDC-0068 IC50 (µM) | ARQ 092 IC50 (µM) | Reference |
| MDA-MB-453 | Breast Cancer | PIK3CA H1047R, HER2 amp | Not specified | Not specified | Not specified | [8] |
| NCI-H1650 | NSCLC | PTEN null | Not specified | Not specified | Not specified | [8] |
| KU-19-19 | Bladder Cancer | AKT1 E17K & E49K, NRas Q61R | Not specified | Not specified | Not specified | [8] |
| A431 | Skin Cancer | Ras WT | 5.5 | Not specified | Not specified | [15] |
| HCC827 | Lung Cancer | Ras WT | 4.3 | Not specified | Not specified | [15] |
| NCI-H460 | Lung Cancer | PIK3CA E545K | 3.4 | Not specified | Not specified | [15] |
| Calu-6 | Lung Cancer | Ras mutant | 28.6 | Not specified | Not specified | [15] |
Table 2: Comparative in vitro anti-proliferative activity (IC50) of pan-Akt inhibitors in various cancer cell lines. Note: Direct comparative IC50 values from a single study are not fully available in the provided search results and would require further specific literature search.
In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor activity of this compound, both as a single agent and in combination with other therapies.[15][16] For instance, in a study using PTEN-mutant ZR75-1 breast cancer xenografts, treatment with this compound led to the inhibition of Akt signaling, reduced cell proliferation, and suppressed tumor growth.[14] Furthermore, this compound has shown synergistic effects when combined with chemotherapeutic agents like paclitaxel.[14]
Similarly, GDC-0068 (Ipatasertib) has demonstrated significant anti-tumor efficacy in multiple tumor models, with its sensitivity correlating with markers of Akt activation like PTEN loss and PIK3CA mutations.[17] Capivasertib (AZD5363) has also shown dose-dependent tumor growth inhibition in various xenograft models.[6][12]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of results, detailed experimental methodologies are crucial. Below is a representative protocol for assessing Akt pathway inhibition via Western Blot analysis, a common technique used in the evaluation of these inhibitors.
Western Blot Analysis of Akt Pathway Inhibition
Objective: To determine the effect of pan-Akt inhibitors on the phosphorylation status of Akt and its downstream targets.
Materials:
-
Cancer cell lines (e.g., MDA-MB-453, NCI-H1650)[8]
-
Pan-Akt inhibitors: this compound, GDC-0068, ARQ 092
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (S473), anti-phospho-Akt (T308), anti-total-Akt, anti-phospho-PRAS40 (T246), anti-phospho-GSK3β (S9), anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the Akt inhibitors (e.g., 0.012, 0.037, 0.11, 0.33, and 1 µM) or DMSO (vehicle control) for a specified duration (e.g., 2 hours).[8][13]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels. Use the loading control (e.g., β-actin) to ensure equal protein loading.
Figure 2: Workflow for Western Blot analysis of Akt pathway inhibition.
Conclusion
This compound remains a significant tool in the study of Akt signaling and cancer therapy due to its well-characterized allosteric mechanism of action and extensive preclinical and clinical evaluation. When compared to other pan-Akt inhibitors, such as the ATP-competitive agents Ipatasertib and Capivasertib, this compound offers a different mode of inhibition that may be advantageous in certain contexts and could lead to different resistance profiles. The choice of inhibitor for a particular research or clinical application will depend on various factors, including the specific cancer type, its genetic background (e.g., PIK3CA or PTEN status), and the potential for combination therapies. The data presented in this guide underscore the importance of a nuanced, data-driven approach to selecting and utilizing pan-Akt inhibitors in oncology research and development.
References
- 1. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Molecular target: pan-AKT in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKT inhibitors in gynecologic oncology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Item - Comparison of AKT pathway inhibition by ARQ 092, ARQ 751, this compound, and GDC-0068 in MDA-MB-453, NCI-H1650, and KU-19-19 cells. - Public Library of Science - Figshare [plos.figshare.com]
- 14. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Testing of the Akt/PKB Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Dual Targeting of the PI3K/AKT Pathway: A Comparative Guide to the Synergistic Effects of MK-2206 with PI3K Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for novel anticancer therapies. While inhibitors targeting individual components of this pathway have shown promise, combination strategies are emerging as a more effective approach to overcome resistance and enhance therapeutic efficacy. This guide provides a comprehensive comparison of the synergistic effects of the allosteric AKT inhibitor, MK-2206, with various PI3K inhibitors in cancer therapy, supported by experimental data and detailed protocols.
Mechanism of Synergy: Vertical Inhibition of a Key Survival Pathway
The synergistic anti-tumor effect of combining this compound with PI3K inhibitors stems from the vertical inhibition of the PI3K/AKT signaling cascade. PI3K activation leads to the phosphorylation and subsequent activation of AKT. While PI3K inhibitors block the upstream activation of AKT, this compound, an allosteric inhibitor, prevents the conformational changes required for full AKT activation, even in the presence of upstream signals. This dual blockade ensures a more complete and sustained inhibition of downstream signaling, leading to enhanced cancer cell death and reduced tumor growth.
Figure 1: PI3K/AKT Signaling Pathway and Inhibitor Targets.
Comparative Efficacy of this compound in Combination with PI3K Inhibitors
The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic anti-cancer effects of combining this compound with various PI3K inhibitors across different cancer cell lines.
In Vitro Cell Viability (IC50 Values)
| Cancer Type | Cell Line | PI3K Inhibitor | This compound IC50 (µM) | PI3K Inhibitor IC50 (µM) | Combination Index (CI) | Reference |
| Lung Cancer | H460 | BKM120 | ~5 | ~4 | < 1 (Synergistic) | [1] |
| Lung Cancer | A549 | BKM120 | ~10 | ~8 | < 1 (Synergistic) | [1] |
| Breast Cancer | ZR75-1 (PTEN mutant) | - | ~0.15 | - | - | [2] |
| Breast Cancer | MCF7 (PIK3CA mutant) | BYL719 | - | - | Synergistic | [3] |
| Glioblastoma | U251 | - | ~1-10 | - | <0.35 (Synergistic with TMZ/Radiation) | [4] |
Note: A Combination Index (CI) value less than 1 indicates a synergistic effect, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates an antagonistic effect.
In Vitro Apoptosis Induction
| Cancer Type | Cell Line | Treatment | Apoptosis Rate (%) | Fold Increase vs. Control | Reference |
| B-cell ALL | Nalm-6 | This compound + BKM120 | Significant Increase | - | [5] |
| Testicular Cancer | TCAM-2 | This compound (0.6µM) + Cisplatin | Increased | - | [6] |
| Breast Cancer | MCF-7 | This compound + WZB117 | Increased | - | [7] |
In Vivo Tumor Growth Inhibition (Xenograft Models)
| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| Breast Cancer | ZR75-1 | This compound + Paclitaxel | Significantly Greater than Single Agents | - | [2] |
| Non-Small Cell Lung Cancer | A549 | This compound + AZD6244 (MEK Inhibitor) | Synergistic Suppression | Increased Mean Survival | [8] |
| Endometrial Cancer | Patient-Derived Xenografts | This compound | Significant Inhibition | - | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell proliferation and viability based on the metabolic activity of the cells.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound and PI3K inhibitor of choice
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound, the PI3K inhibitor, or the combination of both for 48-72 hours. Include a vehicle control.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values and Combination Index (CI) using appropriate software (e.g., CompuSyn).[7]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the detection of apoptosis by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and PI3K inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the inhibitors for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
In Vivo Xenograft Study
This protocol describes a typical workflow for evaluating the in vivo efficacy of the drug combination.
Figure 2: Typical Workflow for an In Vivo Xenograft Study.
Procedure:
-
Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: Vehicle control, this compound alone, PI3K inhibitor alone, and the combination of this compound and the PI3K inhibitor.
-
Administer the treatments according to the established dosing schedule (e.g., oral gavage daily or several times a week).
-
Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-AKT levels).
Conclusion
The combination of the AKT inhibitor this compound with various PI3K inhibitors demonstrates significant synergistic anti-cancer activity in a range of preclinical models. This dual-inhibition strategy effectively shuts down the PI3K/AKT signaling pathway, leading to enhanced cell death and tumor growth inhibition. The data presented in this guide provides a strong rationale for the continued clinical investigation of this combination therapy in patients with tumors harboring alterations in the PI3K/AKT pathway. The detailed experimental protocols offer a foundation for researchers to further explore and validate these promising findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering Synergistic Compounds with BYL-719 in PI3K Overactivated Basal-like PDXs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The allosteric AKT inhibitor MK2206 shows a synergistic interaction with chemotherapy and radiotherapy in glioblastoma spheroid cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MK2206 Enhances Cisplatin-Induced Cytotoxicity and Apoptosis in Testicular Cancer Through Akt Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Combination of this compound and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells [frontiersin.org]
- 8. scienceopen.com [scienceopen.com]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
Validating MK-2206 Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, validating the target engagement of a compound is a critical step in preclinical and clinical development. This guide provides a comparative overview of methods to validate the target engagement of MK-2206, an allosteric inhibitor of Akt, both in vitro and in vivo. We compare its performance with other known Akt inhibitors and provide detailed experimental protocols to support your research.
This compound is a potent and selective allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), with higher potency against Akt1 and Akt2.[1][2] Unlike ATP-competitive inhibitors, this compound binds to a site distinct from the ATP-binding pocket, locking the kinase in an inactive conformation.[1][3] This mechanism of action can offer a different pharmacological profile compared to other Akt inhibitors.
Comparison with Alternative Akt Inhibitors
Several other compounds targeting the PI3K/Akt signaling pathway are in various stages of development. Here, we compare this compound with three notable alternatives: Capivasertib (AZD5363), Ipatasertib (GDC-0068), and Perifosine.
| Feature | This compound | Capivasertib (AZD5363) | Ipatasertib (GDC-0068) | Perifosine |
| Mechanism of Action | Allosteric inhibitor of Akt1/2/3[1] | ATP-competitive inhibitor of all three Akt isoforms[3][4][5] | ATP-competitive pan-Akt inhibitor[6][7] | Allosteric Akt inhibitor targeting the pleckstrin homology (PH) domain[8][9] |
| Potency (IC50) | Akt1: ~5-8 nM, Akt2: ~12 nM, Akt3: ~65 nM[10] | Akt1: 0.1 nM, Akt2: 2 nM, Akt3: 2.6 nM[3] | Potent inhibition of all Akt isoforms[7] | Proliferation of tumor cell lines: 0.6-8.9 µM[11] |
| Clinical Status | Has been in numerous Phase I and II clinical trials[1][2][12] | Approved in combination with fulvestrant for certain types of breast cancer[13][14] | Has been in Phase III clinical trials, particularly for breast and prostate cancer[15][16][17] | Failed Phase III trials for colorectal cancer and multiple myeloma[8] |
| Key Differentiator | Allosteric mechanism may offer a distinct resistance profile. | High potency and clinical approval for specific indications. | Investigated in combination with various therapies, showing promise in PTEN-deficient tumors.[15] | Targets the PH domain, preventing Akt translocation to the cell membrane.[9] |
Experimental Protocols for Target Validation
Accurate and reproducible experimental design is paramount for validating target engagement. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro Target Engagement: Western Blotting for Phospho-Akt
This protocol details the detection of phosphorylated Akt (p-Akt), a direct marker of target engagement by an Akt inhibitor.
Materials:
-
Cell lines of interest
-
This compound and other inhibitors
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or other inhibitors for the desired time points (e.g., 0.5, 1, 2, 6, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a nitrocellulose or PVDF membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt and total Akt (typically at a 1:1000 dilution) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBS-T for 10 minutes each. Incubate with an HRP-conjugated secondary antibody (typically at a 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal to determine the extent of target inhibition. A loading control like GAPDH or β-actin should also be probed to ensure equal protein loading.[19]
In Vitro Cell Viability: Crystal Violet Assay
This assay indirectly measures cell viability by staining the DNA of adherent cells. A reduction in staining indicates cell death or growth inhibition.[20][21]
Materials:
-
96-well plates
-
Cell lines of interest
-
This compound and other inhibitors
-
Complete cell culture medium
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
-
Methanol
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle-treated control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 or 96 hours) at 37°C in a humidified incubator.
-
Staining: Gently wash the cells with PBS. Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.[20]
-
Washing: Carefully wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add 100 µL of methanol to each well to solubilize the stain.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.[20][22]
-
Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Plot the results to determine the IC50 value for each inhibitor.
In Vivo Target Engagement: Xenograft Tumor Model
This protocol outlines a general workflow for assessing the in vivo efficacy and target engagement of Akt inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
This compound and other inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia
-
Surgical tools for tumor excision
-
Materials for tissue processing (e.g., formalin, liquid nitrogen)
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 million cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, other inhibitors).
-
Drug Administration: Administer the compounds according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection). Record the body weight of the mice regularly to monitor for toxicity.
-
Tumor Measurement: Measure tumor volume (Volume = (Length x Width²)/2) two to three times per week.
-
Pharmacodynamic Assessment: At the end of the study, or at specific time points after the last dose, euthanize a subset of mice from each group.
-
Tumor Excision and Analysis: Excise the tumors. A portion of the tumor can be flash-frozen in liquid nitrogen for Western blot analysis of p-Akt and other downstream markers.[23] Another portion can be fixed in formalin and embedded in paraffin for immunohistochemical (IHC) analysis of biomarkers like p-Akt and Ki-67 (a proliferation marker).[24][25]
-
Efficacy Analysis: Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy. Calculate tumor growth inhibition (TGI).
-
Target Engagement Analysis: Perform Western blotting or IHC on the collected tumor samples to confirm the inhibition of Akt phosphorylation in the treated groups compared to the vehicle control.
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental processes, the following diagrams are provided.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Caption: Workflow for in vitro validation of this compound.
Caption: Workflow for in vivo validation of this compound.
References
- 1. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. What is the therapeutic class of Capivasertib? [synapse.patsnap.com]
- 4. What is the mechanism of Capivasertib? [synapse.patsnap.com]
- 5. Capivasertib - NCI [dctd.cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 8. Perifosine - Wikipedia [en.wikipedia.org]
- 9. Perifosine: Update on a Novel Akt Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current view on the mechanism of action of perifosine in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Unlocking the Potential of this compound: A Comprehensive Review of an Allosteric AKT Inhibitor in Cancer Therapy [synapse.patsnap.com]
- 13. oncologynewscentral.com [oncologynewscentral.com]
- 14. Capivasertib (Truqap) - side effects and more | | Breast Cancer Now [breastcancernow.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. AKT Inhibitors in MBC | CCO [clinicaloptions.com]
- 17. m.youtube.com [m.youtube.com]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. clyte.tech [clyte.tech]
- 23. researchgate.net [researchgate.net]
- 24. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Assessing the Synergistic Potential of MK-2206 with Targeted Therapies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic potential of the allosteric Akt inhibitor, MK-2206, with various targeted therapies. The information presented is supported by experimental data from preclinical and clinical studies, offering insights into promising combination strategies for cancer treatment.
The serine/threonine kinase Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated cascade in cancer that promotes cell survival, proliferation, and resistance to therapy. This compound is a potent and selective allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), which has been evaluated in numerous studies as a monotherapy and in combination with other anti-cancer agents.[1][2] This guide focuses on the synergistic interactions observed when this compound is combined with targeted therapies, providing a framework for understanding the rationale and potential applications of these combination strategies.
Synergy with EGFR and HER2 Inhibitors
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key drivers in several cancers, and inhibitors targeting these receptors are established therapies. However, resistance often develops, frequently through the activation of the PI3K/Akt pathway. Combining this compound with EGFR or HER2 inhibitors has shown to be a promising strategy to overcome this resistance.[3][4]
Preclinical Data
In preclinical models, this compound has demonstrated synergistic effects with EGFR inhibitors like erlotinib and gefitinib in non-small cell lung cancer (NSCLC) and glioma cells.[4][5] This synergy is often attributed to the complementary blockade of both the MAPK and PI3K/Akt pathways.[6] Similarly, in HER2-positive breast cancer models, this compound has shown synergy with lapatinib and has been studied in combination with trastuzumab and paclitaxel.[7][8]
| Combination | Cancer Type | Cell Lines | This compound IC50 (µM) | Targeted Therapy IC50 (µM) | Combination Index (CI) | Reference |
| This compound + Erlotinib | NSCLC, Epidermoid | A431, HCC827, NCI-H292, NCI-H358, NCI-H23, NCI-H1299, Calu-6, NCI-H460 | 3.4 - 28.6 | Not specified | Synergistic (CI values not specified) | [5] |
| This compound + Lapatinib | Prostate Cancer | LNCaP, C4-2, C4-2/DocR | 0.7 - 2.55 | 5.6 - 6.15 | <1 (Synergism) | [1] |
Table 1: Preclinical synergy of this compound with EGFR and HER2 inhibitors.
Clinical Data
Clinical trials have evaluated the combination of this compound with HER2-targeted therapies. A phase 1b study of this compound with paclitaxel and trastuzumab in patients with advanced HER2-amplified solid tumors demonstrated clinical activity, with 63% of patients showing a tumor response (3 complete and 7 partial responses).[5][8] The recommended phase 2 dose for this combination was determined to be 135 mg/week of this compound.[5] Another phase 1 study combined this compound with lapatinib in patients with advanced solid tumors, followed by a dose expansion in HER2+ breast cancer, showing that the combination was tolerable and had anti-tumor activity.[7][9]
| Trial ID | Combination | Cancer Type | Phase | Key Findings | Reference |
| NCT01235897 | This compound + Paclitaxel + Trastuzumab | HER2-overexpressing solid tumors | Ib | 10 out of 16 patients (63%) showed tumor response. Recommended Phase 2 dose of this compound is 135 mg/week. | [5][8] |
| I-SPY 2 TRIAL | This compound + Paclitaxel +/- Trastuzumab | High-risk early-stage breast cancer | II | Graduated in HR-/HER2+, HR-, and HER2+ signatures with higher pCR rates compared to control. | [10] |
| - | This compound + Lapatinib | Advanced solid tumors (HER2+ breast cancer expansion) | I | MTD reached at this compound 45 mg every other day and lapatinib 1500 mg daily. Showed anti-tumor activity. | [7][9] |
Table 2: Clinical trials of this compound with HER2 inhibitors.
Synergy with BRAF and MEK Inhibitors
In cancers driven by BRAF mutations, such as melanoma and thyroid cancer, inhibitors of the MAPK pathway (BRAF and MEK inhibitors) are effective. However, resistance can emerge through reactivation of the PI3K/Akt pathway.
Preclinical Data
Studies in BRAF-mutant thyroid cancer and melanoma cells have shown that this compound acts synergistically with BRAF inhibitors (e.g., PLX4032/vemurafenib) and MEK inhibitors (e.g., AZD6244/selumetinib).[9][11] This combination leads to enhanced inhibition of cell growth and induction of G1 cell cycle arrest.[11] The synergistic effect is particularly potent in cells harboring mutations in both the BRAF and PI3K pathways.
| Combination | Cancer Type | Cell Lines | Effect | Combination Index (CI) | Reference |
| This compound + PLX4032 (Vemurafenib) | Thyroid Cancer | OCUT1, K1 | Synergistic inhibition of cell growth, enhanced G1 cell cycle arrest | < 1 | [11] |
| This compound + AZD6244 (Selumetinib) | Thyroid Cancer | OCUT1, K1 | Synergistic inhibition of cell growth, enhanced G1 cell cycle arrest | < 1 | [11] |
| This compound + PLX4032 (Vemurafenib) | Melanoma (BRAF inhibitor-resistant) | WM88R, WLH6215R | Synergistic growth inhibition | < 1 | [9] |
Table 3: Preclinical synergy of this compound with BRAF and MEK inhibitors.
Synergy with mTOR Inhibitors
As Akt is a direct upstream regulator of mTOR, the combination of an Akt inhibitor and an mTOR inhibitor represents a vertical blockade of the same signaling pathway.
Preclinical Data
The combination of this compound with mTOR inhibitors like rapamycin (sirolimus) or its analog everolimus (RAD001) has demonstrated synergistic anti-tumor effects in various cancer models, including neuroblastoma and hepatocellular carcinoma.[12][13] This combination can lead to increased inhibition of cell proliferation and, in some cases, induction of apoptosis or reactive oxygen species (ROS)-mediated cell death.[12][14]
| Combination | Cancer Type | Cell Lines | Effect | Combination Index (CI) | Reference |
| This compound + Rapamycin | Neuroblastoma | BE2, NGP | Enhanced inhibition of cell proliferation via ROS production | Not specified | [12][14] |
| This compound + RAD001 (Everolimus) | Hepatocellular Carcinoma | Hep3B, HepG2, Huh7 | Strong synergistic inhibition of proliferation | < 0.1 in some cases | [13] |
Table 4: Preclinical synergy of this compound with mTOR inhibitors.
In Vivo Data
In neuroblastoma xenograft models, the combination of this compound with rapamycin resulted in a significant decrease in tumor growth and increased murine survival compared to either agent alone.[12][14] Similarly, in a hepatocellular carcinoma xenograft model, the combination of this compound and RAD001 was highly synergistic in vivo.[13]
Synergy with PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The PI3K/Akt pathway has been implicated in the regulation of DNA repair processes.
Preclinical Data
In BRCA-deficient epithelial ovarian cancer cells, this compound has been shown to synergize with the PARP inhibitor olaparib. The rationale is that BRCA-deficient cells upregulate Akt activity for survival, and inhibiting this pathway with this compound enhances their sensitivity to PARP inhibition.[15] This combination demonstrated moderate to strong synergism in BRCA2-mutant cells, while showing antagonism in BRCA2-proficient cells.[15]
| Combination | Cancer Type | Cell Lines | Genetic Background | Effect | Combination Index (CI) | Reference |
| This compound + Olaparib | Epithelial Ovarian Cancer | PEO1 | BRCA2-mutant | Moderate to strong synergism | Synergistic (CI values not specified) | |
| This compound + Olaparib | Epithelial Ovarian Cancer | PEO4 | BRCA2-proficient | Antagonism | Antagonistic (CI values not specified) | [15] |
Table 5: Preclinical synergy of this compound with PARP inhibitors.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Plate cells in 96-well plates at a density of 2-5 x 10³ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound, the targeted therapy, or the combination of both for 72-96 hours.
-
MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: For MTT, add 100 µL of DMSO or solubilization buffer to dissolve the formazan crystals. For MTS, this step is not required.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. The Chou-Talalay method can be used to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[15]
Western Blotting for Phospho-Akt and Downstream Targets
-
Cell Lysis: Treat cells with the drug combinations for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6, and total S6 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups (vehicle control, this compound alone, targeted therapy alone, and the combination). Administer drugs according to the specified dose and schedule (e.g., oral gavage for this compound).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Compare tumor growth inhibition between the treatment groups.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound and mTOR inhibitors.
Caption: The MAPK signaling pathway with points of inhibition for BRAF and MEK inhibitors.
Caption: General experimental workflow for assessing the synergy of this compound with targeted therapies.
References
- 1. Targeting of the MAPK and AKT pathways in conjunctival melanoma shows potential synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 study of an AKT-inhibitor (this compound) combined with lapatinib in adult solid tumors followed by dose-expansion in advanced HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. mesoscale.com [mesoscale.com]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. pureportal.coventry.ac.uk [pureportal.coventry.ac.uk]
- 9. Phase I Study of an AKT Inhibitor (this compound) Combined with Lapatinib in Adult Solid Tumors Followed by Dose Expansion in Advanced HER2+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. texaschildrens.org [texaschildrens.org]
- 12. This compound, Paclitaxel and Trastuzumab in Treating Patients With HER2-overexpressing Solid Tumor Malignancies [clin.larvol.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MK-2206's Anti-Tumor Effects: A Comparative Guide for Researchers
An Objective Analysis of the Allosteric Akt Inhibitor Across Diverse Cancer Types
The allosteric Akt inhibitor, MK-2206, has demonstrated a broad spectrum of anti-tumor activity in numerous preclinical and clinical studies. This guide provides a comprehensive cross-validation of its efficacy in various cancer types, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering an objective comparison to facilitate informed decisions in cancer research.
Quantitative Efficacy of this compound Across Cancer Cell Lines
The in vitro cytotoxic effects of this compound have been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Noteworthy Genetic Features |
| Neuroblastoma | NGP | 0.6 | |
| AS | 16.5 | ||
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H460 | 3.4 | PIK3CA E545K mutation |
| HCC827 | 4.3 | Ras wild-type | |
| A431 (Epidermoid) | 5.5 | EGFR amplification, Ras wild-type | |
| NCI-H358 | 13.5 | Ras-mutant | |
| NCI-H23 | 14.1 | Ras-mutant | |
| NCI-H1299 | 27.0 | Ras-mutant | |
| Calu-6 | 28.6 | Ras-mutant | |
| Breast Cancer | Multiple Cell Lines | Sensitive (IC50 < 0.5 µM) | Associated with PTEN or PIK3CA mutations |
| Nasopharyngeal Carcinoma (NPC) | SUNE-1 | < 1 | |
| CNE-1 | 3-5 | ||
| CNE-2 | 3-5 | PIK3CA mutation | |
| HONE-1 | 3-5 | ||
| Pediatric Cancers | COG-LL-317 (ALL) | < 0.2 | |
| RS4;11 (ALL) | < 0.2 | ||
| Kasumi-1 (AML) | < 0.2 | Activating KIT mutation | |
| CHLA-10 (Ewing Sarcoma) | < 0.2 | ||
| Median (ALL cell lines) | 0.52 | ||
| Median (Other pediatric lines) | 3.86 |
In Vivo Anti-Tumor Activity of this compound
Preclinical studies using animal models have corroborated the in vitro findings, demonstrating the ability of this compound to inhibit tumor growth in vivo.
| Cancer Type | Xenograft Model | Treatment | Outcome |
| Neuroblastoma | NGP | This compound | 40% tumor growth inhibition |
| Etoposide + this compound | 66% tumor growth inhibition | ||
| Rapamycin + this compound | 76% tumor growth inhibition | ||
| Pediatric Cancers | Osteosarcoma (6 models) | This compound (180 mg/kg, 3x/week) | Significant differences in event-free survival distribution compared to control |
| Solid Tumors (29 models) | This compound (180 mg/kg, 3x/week) | Significant differences in event-free survival distribution in 12 models | |
| Acute Lymphoblastic Leukemia (8 models) | This compound (180 mg/kg, 3x/week) | Significant differences in event-free survival distribution in 2 models |
Clinical Efficacy of this compound in Breast Cancer
The I-SPY 2 clinical trial evaluated the efficacy of this compound in combination with standard neoadjuvant therapy in high-risk, early-stage breast cancer.[1]
| Patient Subtype | Treatment Arm | Pathologic Complete Response (pCR) Rate |
| HR-negative/HER2-positive | This compound + Standard Therapy | 62% |
| Control | 36% | |
| HR-negative | This compound + Standard Therapy | 48% |
| Control | 29% | |
| HER2-positive | This compound + Standard Therapy | 46% |
| Control | 26% |
Signaling Pathway of this compound
This compound is a potent, orally bioavailable, allosteric inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[2] It functions by binding to a site distinct from the ATP-binding pocket, leading to conformational changes that prevent the phosphorylation and subsequent activation of Akt. This inhibition blocks the downstream signaling of the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and metabolism.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Cell Viability (MTS/MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Caption: General workflow for determining cell viability using the MTS/MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 96 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well.
-
Final Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan product by viable cells.
-
Absorbance Reading: For MTT assays, a solubilization solution is added before reading the absorbance. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Caption: Workflow for measuring apoptosis via caspase-3/7 activity.
Protocol:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.
-
Reagent Addition: After the treatment period, add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[3]
-
Incubation: Mix the contents by gentle orbital shaking and incubate at room temperature, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light signal is proportional to the amount of caspase activity.
Western Blot for Akt Phosphorylation
This technique is used to detect the phosphorylation status of Akt, providing a direct measure of this compound's target engagement.
Caption: Key steps in the Western blot protocol for detecting protein phosphorylation.
Protocol:
-
Sample Preparation: Lyse cells treated with this compound and determine protein concentration.
-
Gel Electrophoresis: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) and a primary antibody for total Akt as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total Akt.
Conclusion
This compound demonstrates significant anti-tumor effects across a variety of cancer types, particularly those with alterations in the PI3K/Akt pathway. Its efficacy is evident in both preclinical models and clinical trials. The provided data and protocols offer a foundation for further investigation into the therapeutic potential of this Akt inhibitor. Researchers are encouraged to consider the specific genetic context of the cancer model when designing experiments with this compound.
References
- 1. This compound and Standard Neoadjuvant Chemotherapy Improves Response in Patients With Human Epidermal Growth Factor Receptor 2–Positive and/or Hormone Receptor–Negative Breast Cancers in the I-SPY 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
A Head-to-Head Preclinical Showdown: MK-2206 vs. Perifosine in Cancer Models
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway remains a critical nexus for drug development due to its central role in cell survival, proliferation, and therapeutic resistance. Two notable inhibitors that have undergone extensive preclinical evaluation are MK-2206 and perifosine, both of which target the serine/threonine kinase Akt. This guide provides a head-to-head comparison of their performance in preclinical models, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Mechanism of Action: A Tale of Two Inhibitors
While both this compound and perifosine target the Akt pathway, their mechanisms of inhibition are distinct. This compound is an orally bioavailable, allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2] It binds to a pocket at the interface of the kinase and pleckstrin homology (PH) domains, locking the kinase in an inactive conformation.[3] This non-ATP competitive mechanism prevents the phosphorylation of Akt at both Threonine 308 and Serine 473, thereby inhibiting its downstream signaling to key effectors like TSC2, PRAS40, and ribosomal S6 proteins.[4][5]
Perifosine, an oral alkylphospholipid, primarily targets the PH domain of Akt.[6] By binding to this domain, it prevents the translocation of Akt to the cell membrane, a crucial step for its activation by upstream kinases.[7] This ultimately leads to the inhibition of Akt phosphorylation and the suppression of downstream signaling.[6][7] Beyond Akt inhibition, perifosine has been reported to have a more complex molecular response, including the induction of apoptosis through the clustering of death receptors in lipid rafts.[8]
Comparative Efficacy in Preclinical Models
The preclinical activity of both this compound and perifosine has been demonstrated across a wide range of cancer cell lines. However, their potency can vary depending on the genetic context of the cancer cells.
In Vitro Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the in vitro potency of a compound. The following table summarizes the IC50 values for this compound and perifosine in various cancer cell lines as reported in preclinical studies.
| Cell Line | Cancer Type | This compound IC50 (µM) | Perifosine IC50 (µM) | Reference |
| MM.1S | Multiple Myeloma | Not Reported | 4.7 | [6] |
| Various Cell Lines | Various Cancers | Not Reported | 0.6 - 8.9 | [6][9] |
| NPC Cell Lines (C666-1, HK1, HONE-1-EBV, HONE-1, CNE-2, HNE-1) | Nasopharyngeal Carcinoma | Low micromolar range | Not Reported | [10] |
| A431 | Epidermoid Carcinoma | 3.4 - 28.6 (range across 8 cell lines) | Not Reported | [11] |
| ALL Cell Lines | Acute Lymphoblastic Leukemia | Median: 0.52 | Not Reported | [12] |
| Other Solid Tumor Cell Lines | Various Cancers | Median: 3.86 | Not Reported | [12] |
Note: Direct head-to-head IC50 comparisons in the same study across a broad panel of cell lines are limited in the reviewed literature. The provided data is a compilation from multiple sources.
Studies have shown that this compound exhibits potent anti-proliferative activity in cancer cell lines with genetic alterations that lead to constitutive activation of the PI3K/Akt pathway, such as HER2 amplification, PIK3CA mutations, or PTEN inactivation.[5] In contrast, Ras pathway mutations have been associated with reduced sensitivity to this compound.[4]
Combination Studies: A Divergence in Outcomes
A critical aspect of preclinical evaluation is the assessment of a drug's potential for synergistic, additive, or antagonistic effects when combined with other anti-cancer agents. In this regard, this compound and perifosine have shown divergent behaviors.
A study in thyroid cancer cells harboring both BRAFV600E and PIK3CA mutations revealed that this compound acted synergistically with the BRAF inhibitor PLX4032 and the MEK1/2 inhibitor AZD6244 in inhibiting cell proliferation.[13][14] In stark contrast, perifosine demonstrated strong antagonism when combined with the same agents.[13][14] The proposed mechanism for this antagonism was the reversal of G2 cell cycle arrest induced by perifosine and G1 arrest induced by the BRAF/MEK inhibitors.[13][14]
In neuroblastoma cells, downregulation of the protein ATXN3 was found to enhance the cell death induced by both perifosine and this compound.[15][16] This suggests a potential biomarker for sensitivity to these Akt inhibitors in this cancer type.
Signaling Pathway Inhibition
The direct impact of this compound and perifosine on the PI3K/Akt signaling cascade is a key determinant of their anti-cancer activity.
Western blot analyses in preclinical studies have confirmed that this compound effectively reduces the phosphorylation of Akt at both T308 and S473, as well as downstream targets like FKHR, GSK3β, and BAD.[10] Similarly, perifosine has been shown to decrease the phosphorylation levels of Akt.[6]
Experimental Protocols
To facilitate the replication and further investigation of the findings discussed, this section outlines the general methodologies employed in the preclinical evaluation of this compound and perifosine.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 2-3 x 10³ cells/well) and allowed to adhere overnight.[4]
-
Drug Treatment: Cells are treated with serial dilutions of this compound or perifosine for a specified duration (e.g., 72 or 96 hours).[4] A vehicle control (e.g., DMSO) is included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 590 nm) using a microplate reader.[6]
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting the dose-response curve.
Western Blot Analysis
-
Cell Lysis: Following drug treatment, cells are washed with PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, GAPDH).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Harvesting: Both adherent and floating cells are collected after drug treatment.
-
Staining: Cells are washed and resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
Both this compound and perifosine are potent inhibitors of the PI3K/Akt signaling pathway with demonstrated preclinical anti-cancer activity. Their distinct mechanisms of action may underlie the differences observed in their efficacy and, most notably, their interactions with other targeted therapies. While this compound shows promise for synergistic combinations, the antagonistic potential of perifosine with certain agents warrants careful consideration in the design of future clinical trials. This head-to-head comparison underscores the importance of a deep understanding of the molecular pharmacology of targeted agents to guide their optimal clinical development. Further preclinical studies directly comparing these two inhibitors in a wider range of cancer models with diverse genetic backgrounds are needed to more clearly define their respective therapeutic potential.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current view on the mechanism of action of perifosine in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preclinical evaluation of the AKT inhibitor this compound in nasopharyngeal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Testing of the Akt/PKB Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Akt Inhibitor MK2206 Synergizes, but Perifosine Antagonizes, the BRAFV600E Inhibitor PLX4032 and the MEK1/2 Inhibitor AZD6244 in the Inhibition of Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Akt inhibitor MK2206 synergizes, but perifosine antagonizes, the BRAF(V600E) inhibitor PLX4032 and the MEK1/2 inhibitor AZD6244 in the inhibition of thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Downregulation of ATXN3 Enhances the Sensitivity to AKT Inhibitors (Perifosine or this compound), but Decreases the Sensitivity to Chemotherapeutic Drugs (Etoposide or Cisplatin) in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Downregulation of ATXN3 Enhances the Sensitivity to AKT Inhibitors (Perifosine or this compound), but Decreases the Sensitivity to Chemotherapeutic Drugs (Etoposide or Cisplatin) in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Combination Index Analysis for MK-2206 with Other Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The allosteric Akt inhibitor, MK-2206, has emerged as a promising agent in combination cancer therapy. Its mechanism of action, targeting a critical node in the PI3K/Akt/mTOR signaling pathway, makes it a rational partner for a diverse range of anticancer drugs. This guide provides a comparative analysis of the synergistic interactions between this compound and other anticancer agents, supported by experimental data from preclinical studies. The quantitative data is summarized for clear comparison, and detailed experimental protocols are provided for key methodologies cited.
Quantitative Synergy Analysis
The synergistic effect of combining this compound with other anticancer drugs has been evaluated in numerous studies using the Combination Index (CI) method developed by Chou and Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following tables summarize the CI values for various drug combinations across different cancer cell lines.
Table 1: this compound in Combination with Targeted Therapies
| Combination Drug | Cancer Type | Cell Line(s) | Combination Index (CI) at ED50 | Reference |
| Erlotinib | Non-Small Cell Lung Cancer | A431, HCC827, NCI-H292, NCI-H358, NCI-H460, NCI-H23, NCI-H1299, Calu-6 | Generally Synergistic (CI < 1) | [1] |
| Lapatinib | Breast Cancer | HCC70 | Synergistic (CI range: 0.07 - 0.69) | [1] |
| Rapamycin | Neuroblastoma | Not specified | Synergistic | [2][3][4] |
| WZB117 | Breast Cancer | MCF-7, MDA-MB-231 | 0.45 (MCF-7), 0.21 (MDA-MB-231) | [5] |
| PLX4032 (Vemurafenib) | Thyroid Cancer | OCUT1, K1 | Synergistic (CI < 1) | [6] |
| AZD6244 (Selumetinib) | Thyroid Cancer | OCUT1, K1 | Synergistic (CI < 1) | [6] |
Table 2: this compound in Combination with Cytotoxic Chemotherapies
| Combination Drug | Cancer Type | Cell Line(s) | Combination Index (CI) | Reference |
| Doxorubicin | T-cell Acute Lymphoblastic Leukemia | MOLT-4, CEM-R | Synergistic | [7] |
| Doxorubicin | Hepatocellular Carcinoma | Mahlavu | Synergistic | [8] |
| Carboplatin | Lung, Ovarian | NCI-H460, A2780 | Synergistic | [1][9] |
| Paclitaxel | Gastric Cancer | AGS, SNU-1, SNU-16 | Synergistic | [10] |
| Paclitaxel | Breast Cancer | Not specified | Synergistic | [11] |
| Docetaxel | Lung, Ovarian | NCI-H460, A2780 | Synergistic (sequence-dependent) | [1][9] |
| Etoposide | Neuroblastoma | AS, BE2, NGP, SY5Y | Synergistic | [2][3][4] |
| Gemcitabine | Lung, Ovarian | NCI-H460, A2780 | Synergistic | [1][9] |
| 5-Fluorouracil | Lung, Ovarian | NCI-H460, A2780 | Synergistic | [1] |
| Camptothecin | Lung, Ovarian | NCI-H460, A2780 | Synergistic | [1][9] |
| Temozolomide | Glioblastoma | U87MG | Synergistic (CI < 0.35) | [12] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound in combination with other anticancer drugs are often attributed to the dual blockade of key survival pathways. This compound effectively inhibits the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and resistance to therapy.[10] When combined with agents that target other pathways or induce cellular stress, this inhibition leads to enhanced cancer cell death.
For instance, in combination with EGFR inhibitors like erlotinib, this compound provides a complementary inhibition of Akt phosphorylation, which can be a mechanism of resistance to EGFR-targeted therapy.[1] Similarly, combining this compound with chemotherapeutic agents that induce DNA damage can prevent the pro-survival signals typically mediated by Akt, leading to increased apoptosis.[5][9]
Caption: this compound inhibits the PI3K/Akt pathway, enhancing the effects of other anticancer drugs.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound combinations.
Cell Viability and Proliferation Assays
1. MTT Assay:
-
Principle: Measures the metabolic activity of viable cells via the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.
-
Protocol:
-
Seed cells in 96-well plates at a density of 2-3 x 10³ cells per well and allow them to adhere for 24 hours.[1]
-
Treat cells with varying concentrations of this compound, the combination drug, or both, for a specified period (e.g., 48 or 72 hours).[5]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay:
-
Principle: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Protocol:
-
Seed cells in 96-well plates as described for the MTT assay.[1]
-
After drug treatment, equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix the contents to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Combination Index (CI) Analysis
-
Principle: The Chou-Talalay method is used to quantitatively determine the nature of drug interactions.
-
Protocol:
-
Perform cell viability assays with each drug individually and in combination at a constant ratio.[5]
-
Use software such as CompuSyn or CalcuSyn to analyze the dose-response curves.[1][5]
-
The software calculates CI values at different effect levels (e.g., ED50, ED75, ED90), where EDx is the dose that produces x% effect.[1]
-
Interpret the CI values: CI < 1 (synergism), CI = 1 (additivity), CI > 1 (antagonism).[1]
-
Caption: A typical workflow for determining the Combination Index of drug combinations.
Apoptosis Assays
Caspase-Glo® 3/7 Assay:
-
Principle: Measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Protocol:
Conclusion
The preclinical data strongly support the synergistic potential of this compound when combined with a wide array of anticancer agents, including both targeted therapies and conventional chemotherapies. The inhibition of the Akt signaling pathway by this compound appears to be a key mechanism for overcoming drug resistance and enhancing therapeutic efficacy. These findings provide a solid rationale for the continued clinical investigation of this compound in combination regimens for various cancer types. Further research, including in vivo studies and clinical trials, is warranted to translate these promising preclinical results into effective patient therapies.[9][10][13]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Combination of an allosteric Akt inhibitor this compound with etoposide or rapamycin enhances the anti-tumor growth effect in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | The Combination of this compound and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells [frontiersin.org]
- 6. The Akt Inhibitor MK2206 Synergizes, but Perifosine Antagonizes, the BRAFV600E Inhibitor PLX4032 and the MEK1/2 Inhibitor AZD6244 in the Inhibition of Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The AKT Inhibitor this compound is Cytotoxic in Hepatocarcinoma Cells Displaying Hyperphosphorylated AKT-1 and Synergizes with Conventional Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an Akt inhibitor, enhances carboplatinum/paclitaxel efficacy in gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound and Standard Neoadjuvant Chemotherapy Improves Response in Patients With Human Epidermal Growth Factor Receptor 2–Positive and/or Hormone Receptor–Negative Breast Cancers in the I-SPY 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Differential Response to the AKT Inhibitor MK-2206 in PTEN-Positive vs. PTEN-Negative Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular response to MK-2206, a potent allosteric AKT inhibitor, in the context of Phosphatase and Tensin Homolog (PTEN) status. The loss of PTEN, a critical tumor suppressor, leads to hyperactivation of the PI3K/AKT signaling pathway, a key driver of tumorigenesis. Understanding the differential sensitivity to AKT inhibition based on PTEN expression is crucial for patient stratification and the development of targeted cancer therapies.
Executive Summary
Preclinical studies have consistently demonstrated that cancer cells with deficient or mutated PTEN exhibit significantly higher sensitivity to the AKT inhibitor this compound compared to their PTEN-proficient counterparts.[1][2][3] This heightened sensitivity is attributed to the increased reliance of PTEN-negative cells on the constitutively active PI3K/AKT pathway for their survival and proliferation. This compound effectively inhibits this pathway, leading to cell cycle arrest and apoptosis in these vulnerable cells.[1][2] While in vitro and in vivo preclinical data strongly support PTEN status as a biomarker for this compound sensitivity, clinical trial results with this compound monotherapy have shown limited efficacy, suggesting the influence of other resistance mechanisms in the clinical setting.[4][5][6][7]
Signaling Pathway Overview
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In PTEN-positive cells, PTEN acts as a gatekeeper by dephosphorylating PIP3 to PIP2, thereby negatively regulating AKT activation. Conversely, in PTEN-negative cells, the absence of this crucial braking mechanism leads to the accumulation of PIP3 and constitutive activation of AKT, promoting uncontrolled cell proliferation and survival.
Caption: The PI3K/AKT signaling pathway in the context of PTEN status and this compound inhibition.
Comparative Efficacy of this compound
The following tables summarize the differential response to this compound in PTEN-positive and PTEN-negative cancer cell lines based on preclinical data.
Table 1: In Vitro Sensitivity to this compound
| Cell Line Characteristic | PTEN-Positive Cells | PTEN-Negative/Mutant Cells | Reference |
| This compound IC50 | Higher (less sensitive) | Lower (more sensitive) | [1][8] |
| Apoptosis Induction | Minimal to moderate | Significant dose-dependent increase | [1] |
| Cell Cycle Arrest | G1 arrest at higher concentrations | G1 arrest at lower concentrations | [1] |
| AKT Phosphorylation | Baseline levels are lower | Baseline levels are higher | [1] |
| Effect of this compound on pAKT | Dose-dependent inhibition | Potent, dose-dependent inhibition | [1][8] |
Table 2: In Vivo Xenograft Studies
| Xenograft Model | Treatment Response to this compound | Reference |
| PTEN-Positive | Modest tumor growth inhibition | [1] |
| PTEN-Negative/Mutant | Significant tumor growth inhibition and regression | [1][2] |
Table 3: Clinical Trial Outcomes (this compound Monotherapy)
| Patient Cohort | Objective Response Rate (ORR) | 6-Month Progression-Free Survival (PFS) | Reference |
| PTEN Loss/Mutation | 0% | 11% | [4][5][6] |
| PIK3CA/AKT1 Mutation | 5.6% | 5.6% | [4][5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers of Response to Akt Inhibitor this compound in Breast Cancer [cancer.fr]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase II Trial of AKT Inhibitor this compound in Patients With Advanced Breast Cancer Who Have Tumors With PIK3CA or AKT Mutations, and/or PTEN loss/PTEN Mutation [ir.vanderbilt.edu]
- 5. researchgate.net [researchgate.net]
- 6. Phase II trial of AKT inhibitor this compound in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II trial of AKT inhibitor this compound in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling MK-2206
Essential protocols for the safe handling, operation, and disposal of the potent Akt inhibitor, MK-2206, designed to ensure the safety of laboratory personnel and the integrity of research.
Researchers and drug development professionals working with the potent allosteric Akt inhibitor, this compound, must adhere to stringent safety protocols to mitigate risks associated with its handling. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure a safe and compliant laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to prevent accidental exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect from splashes. |
| Hand Protection | Chemical-Resistant Gloves | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[3] |
| Body Protection | Impervious Laboratory Coat or Gown | Should be long-sleeved, close in the back, and resistant to chemical permeation.[3][4] |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following step-by-step guide outlines the entire workflow.
Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening, don the appropriate PPE as specified in Table 1.
-
Verify Contents: Carefully open the package inside a chemical fume hood and verify the contents against the shipping manifest.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, alkalis, and oxidizing agents.[1] For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C or -80°C.[5]
Preparation of Stock Solutions
Preparation of stock solutions should always be conducted within a certified chemical fume hood.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Calculate Required Mass: Determine the mass of this compound dihydrochloride (Molecular Weight: 480.39 g/mol ) required to achieve a 10 mM concentration in the desired volume of dimethyl sulfoxide (DMSO).
-
Weighing: Using a calibrated analytical balance inside the fume hood, carefully weigh the calculated amount of this compound powder into a sterile, conical tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortexing: Gently vortex the solution until the compound is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Handling and Experimental Use
-
Work Area Preparation: Cover the work surface within the chemical fume hood with absorbent, plastic-backed paper.
-
Dilutions: Prepare working dilutions from the stock solution as required for the specific experiment.
-
Labeling: Clearly label all tubes and plates containing this compound with the compound name, concentration, and date of preparation.
-
Incubation: If cell-based assays are performed, incubate plates in a designated incubator.
Decontamination and Spill Management
In the event of a spill, immediately evacuate the area and follow these procedures:
-
Alert Personnel: Notify others in the vicinity.
-
Don Additional PPE: If necessary, don respiratory protection before re-entering the area.
-
Containment: Cover the spill with an absorbent material, such as chemical spill pads or vermiculite.
-
Neutralization (if applicable): For acidic or basic solutions, neutralize appropriately.
-
Clean-up: Working from the outside in, carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Surface Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent (e.g., alcohol) or a detergent solution, followed by a water rinse.[1] Dispose of all cleaning materials as hazardous waste.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, lab coats, absorbent paper, plasticware, and any unused powdered compound. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: This includes unused stock solutions, working dilutions, and cell culture media containing this compound. Collect liquid waste in a designated, leak-proof hazardous waste container. Do not pour down the drain.[1]
-
Sharps: Contaminated needles, syringes, and pipette tips should be disposed of in a designated sharps container for hazardous chemical waste.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of this compound's mechanism and the procedures for its safe handling, the following diagrams have been generated.
Caption: this compound allosterically inhibits Akt phosphorylation, blocking downstream signaling.
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
References
- 1. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 2. Facebook [cancer.gov]
- 3. This compound Causes Growth Suppression and Reduces Neuroendocrine Tumor Marker Production in Medullary Thyroid Cancer through Akt Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 5. Targeting AKT with the allosteric AKT inhibitor this compound in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
